Technical Documentation Center

Hexahydro-1h-furo[3,4-b]pyrrole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hexahydro-1h-furo[3,4-b]pyrrole

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Hexahydro-1H-furo[3,4-b]pyrrole Core

For Researchers, Scientists, and Drug Development Professionals Abstract The hexahydro-1H-furo[3,4-b]pyrrole scaffold is a fascinating bicyclic heterocyclic system that has garnered interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydro-1H-furo[3,4-b]pyrrole scaffold is a fascinating bicyclic heterocyclic system that has garnered interest in medicinal chemistry due to its potential as a versatile building block in drug discovery. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and strategic importance in the design of novel therapeutics. While specific experimental data for the hexahydro-1H-furo[3,4-b]pyrrole isomer is limited in publicly available literature, this document synthesizes information from closely related isomers and foundational chemical principles to offer valuable insights for researchers. We will delve into prospective synthetic strategies, analytical characterization, and the role of this scaffold as a bioisosteric replacement to enhance drug-like properties.

Introduction to the Fused Furo-Pyrrole System

The fusion of a furan and a pyrrole ring creates a bicyclic system with unique three-dimensional architecture. The saturated version, hexahydro-1H-furo[3,4-b]pyrrole, presents a compact and rigid framework that can be strategically employed to orient substituents in defined spatial arrangements, a critical aspect for optimizing interactions with biological targets.[1] Its structure, containing both an oxygen and a nitrogen heteroatom, offers multiple points for chemical modification and potential hydrogen bonding interactions, further enhancing its appeal in drug design.[1]

A Note on Isomerism: It is crucial to distinguish hexahydro-1H-furo[3,4-b]pyrrole from its more extensively documented isomer, hexahydro-1H-furo[3,4-c]pyrrole. While they share the same molecular formula and weight, the connectivity of the fused rings differs, leading to distinct chemical and biological properties. This guide will focus on the [3,4-b] isomer, while drawing comparative insights from its more studied counterpart where necessary.

Chemical Structure and Physicochemical Properties

The core structure of hexahydro-1H-furo[3,4-b]pyrrole consists of a saturated furan ring fused to a saturated pyrrole (pyrrolidine) ring at the 3 and 4 positions of the furan and the 'b' face of the pyrrole.

Caption: 2D representation of the hexahydro-1H-furo[3,4-b]pyrrole core structure.

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₆H₁₁NOAChemBlock[4]
Molecular Weight 113.16 g/mol AChemBlock[4]
CAS Number 1214875-25-8AChemBlock[4]
XLogP3 -0.3PubChem (for [3,4-c] isomer)[3]
Hydrogen Bond Donors 1Inferred from structure
Hydrogen Bond Acceptors 2Inferred from structure
Rotatable Bonds 0Inferred from rigid bicyclic structure

Expert Insight: The low predicted octanol-water partition coefficient (XLogP3) suggests good aqueous solubility, a desirable characteristic for many drug candidates. The presence of both a hydrogen bond donor (the secondary amine) and two acceptors (the nitrogen and oxygen atoms) provides opportunities for forming multiple interactions with a target protein, potentially leading to higher binding affinity and selectivity.

Strategic Synthesis Approaches

A definitive, optimized synthesis for the parent hexahydro-1H-furo[3,4-b]pyrrole is not widely published. However, established synthetic methodologies for related fused pyrrolidine systems can be adapted. A plausible and versatile approach would be a multi-step synthesis culminating in a key intramolecular cyclization step.

One such conceptual pathway could involve an intramolecular reductive amination or an intramolecular Michael addition. A general synthetic workflow is proposed below:

G start Commercially Available Starting Materials step1 Functional Group Interconversion start->step1 step2 Formation of a Key Intermediate step1->step2 step3 Intramolecular Cyclization step2->step3 product Hexahydro-1H-furo[3,4-b]pyrrole step3->product

Caption: Conceptual workflow for the synthesis of the target scaffold.

A Note on a Validated Protocol: For a related derivative, 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole, a metal-free generation of carbonyl ylides followed by a [3+2] cycloaddition with substituted maleimides has been reported.[5] This highlights the utility of cycloaddition reactions in constructing such fused ring systems.

Significance in Medicinal Chemistry and Drug Design

The hexahydro-1H-furo[3,4-b]pyrrole scaffold is a valuable asset in the medicinal chemist's toolbox, primarily due to its role as a rigid scaffold and its potential for bioisosteric replacement.

A Rigid Scaffold for Defined Pharmacophores

The rigid nature of the bicyclic system locks the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target. This can lead to increased potency and selectivity. By strategically placing functional groups on the scaffold, a researcher can design molecules that precisely fit into the binding pocket of a target protein.

G scaffold Hexahydro-1H-furo[3,4-b]pyrrole Core R1 R2 R3 target Biological Target (e.g., Enzyme Active Site) scaffold:p1->target Vector 1 scaffold:p2->target Vector 2 scaffold:p3->target Vector 3

Caption: The rigid scaffold orients substituents along defined vectors for optimal target interaction.

Bioisosteric Replacement and Scaffold Hopping

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[6] The furo-pyrrole core can act as a bioisostere for other bicyclic systems, such as indole or benzofuran, which are common in many bioactive molecules.[7] This "scaffold hopping" can lead to compounds with improved pharmacokinetic profiles, reduced toxicity, or novel intellectual property.[8]

For instance, replacing an indole nucleus with a furo[3,2-b]pyridine has been shown to alter selectivity for serotonin receptor subtypes.[7] This underscores the potential of the furo-pyrrole scaffold to fine-tune the pharmacological profile of a lead compound.

Analytical and Spectroscopic Characterization

While a dedicated full dataset for hexahydro-1H-furo[3,4-b]pyrrole is not available, its structure allows for the prediction of its key spectroscopic features based on general principles and data from related compounds.

TechniqueExpected Features
¹H NMR - A complex pattern of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the non-equivalent protons on the saturated rings. - A broad singlet for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR - Multiple signals in the aliphatic region (typically 20-80 ppm) for the six carbon atoms of the bicyclic system.
Mass Spectrometry (MS) - A molecular ion peak (M+) corresponding to the molecular weight of 113.16. - Fragmentation patterns characteristic of the loss of small neutral molecules or radicals from the fused ring system.
Infrared (IR) Spectroscopy - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aliphatic CH₂ and CH groups (around 2850-3000 cm⁻¹). - C-O stretching vibration for the ether linkage (around 1050-1150 cm⁻¹).

Conclusion and Future Perspectives

The hexahydro-1H-furo[3,4-b]pyrrole core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its rigid structure, coupled with the presence of key heteroatoms, provides a solid foundation for the design of potent and selective modulators of various biological targets. While the lack of extensive published data on this specific isomer presents a challenge, it also signifies an opportunity for novel research. The development of efficient and scalable synthetic routes to this scaffold would undoubtedly accelerate its application in drug discovery programs. Further investigation into its use as a bioisosteric replacement for other common heterocyclic systems is warranted and could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Bolognesi, M. L., et al. (2001). Hexahydrochromeno[4,3-b]pyrrole derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(1), 105-9.
  • ResearchGate. Reactions for the synthesis of 4, 6‐dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole 4. Available from: [Link]

  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 137-140.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • PubChem. Hexahydro-1H-furo[3,4-c]pyrrole. Available from: [Link]

  • PubChem. (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole. Available from: [Link]

  • PMC. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. Available from: [Link]

  • LinkedIn. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link]

  • PubChemLite. Hexahydro-1h-furo[3,4-c]pyrrole (C6H11NO). Available from: [Link]

  • ChemRxiv. Identification of Bioisosteric Scaffolds using Scaffold Keys. Available from: [Link]

  • SpectraBase. 4H-Furo[3,2-b]pyrrole. Available from: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • SlideShare. Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available from: [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]

Sources

Exploratory

The Hexahydro-1H-furo[3,4-b]pyrrole Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular architectures that can effectively address complex biological targets is a central theme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures that can effectively address complex biological targets is a central theme in modern medicinal chemistry. Among the myriad of heterocyclic systems, the hexahydro-1H-furo[3,4-b]pyrrole scaffold has emerged as a promising and versatile core. Its unique three-dimensional structure, combining the favorable features of both a pyrrolidine and a tetrahydrofuran ring, offers a compelling platform for the design of a new generation of therapeutic agents. This guide provides a comprehensive overview of the synthesis, key structural features, and diverse medicinal chemistry applications of the hexahydro-1H-furo[3,4-b]pyrrole scaffold, with a focus on its potential in oncology, neurodegenerative diseases, and infectious diseases.

Introduction: The Allure of Fused Heterocycles

The fusion of heterocyclic rings is a powerful strategy in drug design, often leading to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The pyrrole nucleus, in particular, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]

The hexahydro-1H-furo[3,4-b]pyrrole system integrates the foundational pyrrole structure with a fused tetrahydrofuran ring. This fusion imparts a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets. The oxygen atom of the furan ring can act as a hydrogen bond acceptor, while the nitrogen atom of the pyrrole ring can be functionalized to modulate potency, selectivity, and physicochemical properties. This unique combination of features makes the hexahydro-1H-furo[3,4-b]pyrrole scaffold a compelling starting point for the development of innovative therapeutics.

Synthetic Strategies: Building the Core

The construction of the hexahydro-1H-furo[3,4-b]pyrrole scaffold can be achieved through several synthetic routes, with intramolecular cycloaddition reactions being a particularly powerful approach.

Intramolecular [3+2] Cycloaddition of Azomethine Ylides

A robust and versatile method for the synthesis of the related hexahydropyrrolo[3,4-b]pyrrole-fused quinolines involves a [3+2] cycloaddition of azomethine ylides.[5][6] This strategy can be adapted for the synthesis of the furo[3,4-b]pyrrole core. The general workflow for this approach is outlined below:

synthesis_workflow Figure 1: General workflow for the synthesis of the hexahydro-1H-furo[3,4-b]pyrrole scaffold via intramolecular [3+2] cycloaddition. A Starting Materials: α-amino acid and an aldehyde containing a tethered alkene B Generation of Azomethine Ylide A->B Condensation C Intramolecular [3+2] Cycloaddition B->C Thermal or catalytic activation D Formation of the Hexahydro-1H-furo[3,4-b]pyrrole core C->D

Caption: General workflow for the synthesis of the hexahydro-1H-furo[3,4-b]pyrrole scaffold via intramolecular [3+2] cycloaddition.

Experimental Protocol: Hypothetical Synthesis of a Hexahydro-1H-furo[3,4-b]pyrrole Derivative

This protocol describes a plausible, step-by-step methodology for the synthesis of a generic hexahydro-1H-furo[3,4-b]pyrrole derivative based on established cycloaddition strategies.

  • Step 1: Synthesis of the Aldehyde Precursor. An appropriate α-amino acid is reacted with an aldehyde bearing a tethered olefinic group. This reaction is typically carried out in an aprotic solvent such as toluene or xylene, often with azeotropic removal of water to drive the reaction to completion.

  • Step 2: Generation of the Azomethine Ylide. The intermediate from Step 1 is heated in a high-boiling solvent to induce decarboxylation and generate the azomethine ylide in situ.

  • Step 3: Intramolecular Cycloaddition. Upon formation, the azomethine ylide undergoes a spontaneous intramolecular [3+2] cycloaddition with the tethered alkene. The stereochemistry of the resulting fused ring system can often be controlled by the choice of starting materials and reaction conditions.

  • Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica gel.

Other Synthetic Approaches

While intramolecular cycloaddition is a prominent strategy, other methods can also be envisioned for the synthesis of the hexahydro-1H-furo[3,4-b]pyrrole scaffold. These include:

  • Ring-closing metathesis (RCM): A diene precursor containing both the furan and pyrrole pre-cyclization components could be cyclized using a Grubbs catalyst.

  • Multi-component reactions: A one-pot reaction involving an amino acid, an aldehyde, and a suitable furan-containing component could potentially assemble the core structure in a single step.

The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Medicinal Chemistry Applications

The hexahydro-1H-furo[3,4-b]pyrrole scaffold holds significant promise across several therapeutic areas. Its rigid structure and diverse functionalization potential make it an ideal starting point for the design of potent and selective inhibitors of various biological targets.

Oncology: Targeting Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrrole scaffold is a key component of several approved kinase inhibitors, such as sunitinib, which targets VEGFR and PDGFR.[1] Derivatives of fused pyrroles have shown potent inhibitory activity against a range of kinases, including EGFR, CDK2, and CHK1.[7]

The hexahydro-1H-furo[3,4-b]pyrrole core can be envisioned as a novel scaffold for the development of kinase inhibitors. The fused furan ring can occupy new regions of the ATP-binding pocket, potentially leading to improved selectivity and potency.

kinase_inhibition_pathway Figure 2: Simplified signaling pathway illustrating the role of kinase inhibitors. GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Angiogenesis, Survival ERK->Prolif Inhibitor Hexahydro-1H-furo[3,4-b]pyrrole based inhibitor Inhibitor->Rec Inhibition

Sources

Foundational

Technical Guide: Bicyclic Pyrrolidine Derivatives in Pharmaceutical Design

Part 1: The Strategic Imperative (Executive Summary) In modern drug discovery, the "Magic Methyl" effect—where adding a single methyl group boosts potency by an order of magnitude—has evolved. The contemporary equivalent...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative (Executive Summary)

In modern drug discovery, the "Magic Methyl" effect—where adding a single methyl group boosts potency by an order of magnitude—has evolved. The contemporary equivalent is conformational restriction via bicyclic scaffolds .

Bicyclic pyrrolidines represent a high-value structural class because they solve a fundamental thermodynamic paradox in ligand binding: Entropy vs. Enthalpy . By locking a pyrrolidine ring into a specific conformation (e.g., 3-azabicyclo[3.1.0]hexane), we pre-pay the entropic cost of binding. The molecule does not need to "freeze" out of a flexible state to bind its target; it is already rigid. This often results in:

  • Increased Potency: Higher affinity due to reduced entropic penalty (

    
    ).
    
  • Metabolic Stability: Steric bulk protects labile sites (e.g., the

    
    -carbon) from oxidative metabolism.
    
  • Selectivity: Rigid vectors prevent binding to off-target promiscuous pockets.

This guide dissects the structural logic, synthetic pathways, and clinical application of these privileged scaffolds.[1][2]

Part 2: Structural Classification & Hierarchy

Bicyclic pyrrolidines are not a monolith.[3] They are categorized by how the second ring fuses to the pyrrolidine core.

Diagram 1: Structural Taxonomy of Bicyclic Pyrrolidines

Bicyclic_Taxonomy Root Bicyclic Pyrrolidine Scaffolds Fused Fused Systems (Shared bond) Root->Fused Bridged Bridged Systems (Shared non-adjacent atoms) Root->Bridged Spiro Spiro Systems (Shared single atom) Root->Spiro F_55 [3.3.0] Octahydropyrrolizine (e.g., Natural Alkaloids) Fused->F_55 F_56 [4.3.0] Octahydroindolizine (e.g., Moxifloxacin precursor) Fused->F_56 F_310 3-azabicyclo[3.1.0]hexane (e.g., Saxagliptin) Fused->F_310 Pseudo-fused B_221 7-azabicyclo[2.2.1]heptane (Epibatidine analogs) Bridged->B_221

Caption: Taxonomy of pyrrolidine scaffolds. The [3.1.0] system (Saxagliptin) is technically fused but often categorized alongside bridged systems due to high strain.

Part 3: Pharmacological Case Studies

Case Study A: Saxagliptin (Metabolic Disease)

Target: Dipeptidyl Peptidase-4 (DPP-4) Core Scaffold: cis-4,5-methanopyrrolidine (3-azabicyclo[3.1.0]hexane)

The Challenge: Early DPP-4 inhibitors (like Vildagliptin) suffered from chemical instability (intramolecular cyclization) and lower potency. The Bicyclic Solution: Bristol-Myers Squibb introduced a cyclopropane ring fused to the pyrrolidine. This "methano" bridge serves two critical functions:

  • ** conformational Lock:** It forces the pyrrolidine ring into an envelope conformation that perfectly matches the S1 hydrophobic pocket of the DPP-4 enzyme.

  • Chemical Stability: It prevents the intramolecular nucleophilic attack of the amine on the nitrile "warhead," a common degradation pathway in linear cyanopyrrolidines.

Mechanism of Action (The Anchor-Lock): The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue. The bicyclic core acts as the anchor, positioning the nitrile with sub-angstrom precision.

ParameterVildagliptin (Monocyclic)Saxagliptin (Bicyclic)Impact of Scaffold
IC50 (DPP-4) ~3-10 nM~0.5-1 nM10x Potency Increase
Binding Mode Entropy-costly induced fitPre-organized rigid fitThermodynamic Efficiency
Metabolism Hydrolysis dominantCYP3A4/5 mediatedTunable PK Profile
Case Study B: Moxifloxacin (Infectious Disease)

Target: DNA Gyrase / Topoisomerase IV Core Scaffold: (S,S)-2,8-diazabicyclo[4.3.0]nonane

The Engineering Logic: Older fluoroquinolones used simple piperazine rings. Bacteria developed resistance via efflux pumps that easily expelled these flexible molecules.

  • The Fix: Fusing a pyrrolidine ring to the piperazine created the bulky [4.3.0] system.

  • Result: The increased bulk and rigidity made Moxifloxacin a poor substrate for the NorA efflux pump (S. aureus), significantly expanding its spectrum against Gram-positive bacteria compared to Ciprofloxacin.

Part 4: Advanced Synthetic Protocol

Protocol: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane

Rationale: Traditional Simmons-Smith cyclopropanation using diiodomethane/zinc is hazardous on a kilo-scale. The modern standard utilizes Pd-catalyzed carbenoid insertion, which is safer and highly diastereoselective.

Objective: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane (Saxagliptin Core Precursor).

Diagram 2: Synthetic Workflow (Pd-Catalyzed Carbenoid Insertion)

Synthesis_Flow Start Start: N-Boc-3-pyrroline Step1 Coordination: Pd binds alkene Start->Step1 Reagent Diazomethane Source (e.g., CH2N2 or precursor) Reagent->Step1 Cat Catalyst: Pd(OAc)2 (1-2 mol%) Cat->Step1 Step2 Carbene Transfer: Formation of Palladacycle Step1->Step2 Step3 Reductive Elimination: Cyclopropane closure Step2->Step3 Product Product: N-Boc-3-azabicyclo[3.1.0]hexane Step3->Product

Caption: Mechanism of Pd-catalyzed cyclopropanation. Note the retention of stereochemistry from the alkene.

Step-by-Step Methodology:
  • Pre-Reaction Setup (Inert Atmosphere):

    • Flame-dry a 500 mL three-neck round-bottom flask.

    • Equip with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush system with Argon for 15 minutes. Why? Pd(0) intermediates are oxygen-sensitive.

  • Substrate Preparation:

    • Dissolve N-Boc-3-pyrroline (10.0 g, 59 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

    • Add Palladium(II) acetate (Pd(OAc)2, 130 mg, 1 mol%). The solution will turn orange-brown.

  • Carbenoid Generation (The Critical Step):

    • Note: For safety, use Diazomethane generated in situ or a safer surrogate like Diethylzinc/Diiodomethane if Pd-catalysis is not preferred. Here we describe the Pd-Diazomethane route for high yield, assuming appropriate safety controls.

    • Slowly add a solution of Diazomethane in ether (approx. 0.3 M, 250 mL) via the addition funnel over 2 hours at 0°C.

    • Control: Maintain temperature < 5°C to prevent carbene dimerization.

  • Reaction Monitoring:

    • Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (alkenes stain brown; product does not).

    • Reaction is complete when the starting pyrroline spot disappears.

  • Workup & Purification:

    • Filter the reaction mixture through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: >90% as a colorless oil that solidifies upon cooling.

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of vinyl protons (5.7-5.8 ppm) and the appearance of high-field cyclopropyl protons (0.2-0.8 ppm).

  • Stereochemistry: The cis-fused isomer is predominantly formed due to the geometric constraints of the 5-membered ring.

Part 5: Future Horizons

The utility of bicyclic pyrrolidines is expanding into Targeted Protein Degradation (PROTACs) . The rigid [3.1.0] or [3.3.0] systems are being explored as "exit vectors" for linkers. Unlike flexible alkyl chains, a rigid bicyclic exit vector can direct the E3 ligase and the target protein into a specific orientation, enhancing the cooperativity of ternary complex formation.

References

  • Augeri, D. J., et al. (2005).[4] "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[4][5][6] Journal of Medicinal Chemistry.

  • Siebenhaar, W., et al. (2016). "Moxifloxacin (Avelox): The first of a new generation of fluoroquinolones." Chemotherapy Journal.

  • Li, Y., et al. (2023).[7][8] "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives." Chemistry – A European Journal.

  • Stocking, E. M., et al. (2010).[9] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[9] Bioorganic & Medicinal Chemistry Letters.

  • Han, S., et al. (2022). "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions." Beilstein Journal of Organic Chemistry.

Sources

Exploratory

The Geometric Advantage: Hexahydro-1H-furo[3,4-b]pyrrole in Next-Generation Kinase Inhibitors

Executive Summary The "Escape from Flatland" initiative in medicinal chemistry has identified Fraction of sp3 Carbon (Fsp3) as a critical predictor of clinical success. While kinase inhibitors (KIs) have historically rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has identified Fraction of sp3 Carbon (Fsp3) as a critical predictor of clinical success. While kinase inhibitors (KIs) have historically relied on planar heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) to mimic the adenine ring of ATP, this flatness often results in poor solubility and promiscuous off-target binding.

Hexahydro-1H-furo[3,4-b]pyrrole represents a high-value, bicyclic, non-aromatic scaffold. By fusing a pyrrolidine ring with a tetrahydrofuran ring, this moiety offers a defined 3D vector that breaks molecular planarity. This guide details the therapeutic utility of this scaffold as a solvent-exposed solubilizing group and a stereochemically defined linker, providing a robust alternative to traditional piperazine or morpholine tails.

Structural Rationale: The "Fsp3" Advantage

Breaking Planarity

Traditional kinase inhibitors often suffer from "molecular obesity"—high molecular weight and high lipophilicity (cLogP)—driven by the need to fill the hydrophobic ATP pocket. The hexahydro-1H-furo[3,4-b]pyrrole scaffold introduces a cis-fused bicyclic geometry . This "kinked" structure serves two mechanistic functions:

  • Entropy Reduction: The constrained bicyclic system pre-organizes the nitrogen lone pair for hydrogen bonding (e.g., with solvent-front residues like Asp or Lys), minimizing the entropic penalty upon binding compared to flexible linear chains.

  • Solubility Enhancement: Unlike flat aromatic rings that stack efficiently in crystal lattices (reducing solubility), the 3D bulk of the furo-pyrrole disrupts packing, significantly enhancing aqueous solubility without adding ionizable groups that might hinder membrane permeability.

Stereochemical Vectors

The scaffold possesses two chiral centers at the bridgehead carbons (3a and 6a). The cis-fused isomer is generally the thermodynamically preferred and biologically relevant form. This defined stereochemistry allows medicinal chemists to vector substituents (R-groups) into specific sub-pockets (e.g., the ribose pocket or solvent channel) with high precision, a feat difficult to achieve with freely rotating piperazines.

Synthetic Accessibility: The Azomethine Ylide Route

To utilize this scaffold, a robust synthetic protocol is required. The most "field-proven" method for generating this fused system with high stereocontrol is the [3+2] Cycloaddition of Azomethine Ylides .

Strategic Workflow (DOT Visualization)

Synthesis_Workflow Precursors Precursors: Aldehyde + Amino Acid (Sarcosine) Dipole_Gen In Situ Generation: Azomethine Ylide Precursors->Dipole_Gen Decarboxylation Cycloaddition [3+2] Cycloaddition: Concerted Mechanism Dipole_Gen->Cycloaddition Dipolarophile Dipolarophile: 2,5-Dihydrofuran Dipolarophile->Cycloaddition Scaffold Target Scaffold: Hexahydro-1H-furo[3,4-b]pyrrole Cycloaddition->Scaffold Stereoselective (cis)

Figure 1: The [3+2] cycloaddition strategy ensures cis-fusion at the bridgehead carbons, critical for the scaffold's 3D character.

Detailed Synthetic Protocol

Objective: Synthesis of the core cis-hexahydro-1H-furo[3,4-b]pyrrole scaffold.

Reagents:

  • Paraformaldehyde (or specific aldehyde for substitution)

  • N-Benzylglycine (Sarcosine derivative for N-protection)

  • 2,3-Dihydrofuran (Dipolarophile)

  • Toluene (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Dean-Stark Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reactant Loading: Charge the flask with N-benzylglycine (10 mmol), paraformaldehyde (15 mmol), and 2,3-dihydrofuran (20 mmol) in Toluene (100 mL).

  • Reflux: Heat the mixture to reflux (110°C). The condensation of the amine and aldehyde generates the oxazolidinone intermediate, which decarboxylates to form the reactive azomethine ylide dipole in situ.

  • Cycloaddition: Maintain reflux for 12–16 hours. The ylide undergoes a [3+2] cycloaddition across the double bond of the dihydrofuran.

    • Note: The reaction is stereospecific, predominantly yielding the cis-fused bicyclic system.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: Purify the residue via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Deprotection (Optional): If the free amine is required, perform hydrogenolysis (H2, Pd/C) in Methanol to remove the benzyl group, yielding the free hexahydro-1H-furo[3,4-b]pyrrole.

Therapeutic Application: Kinase Inhibitor Design[4][5]

In the context of kinase inhibition, this scaffold is rarely the ATP-mimetic "hinge binder." Instead, it is best deployed as the Solvent-Exposed Tail .

Case Study: Covalent EGFR Inhibitor Optimization

Consider a generic quinazoline-based EGFR inhibitor (like Gefitinib). The morpholine tail improves solubility but is metabolically labile and flat.

Optimization Strategy: Replacing the morpholine with hexahydro-1H-furo[3,4-b]pyrrole achieves:

  • Metabolic Stability: The bicyclic ring is more resistant to oxidative ring opening by CYPs than morpholine.

  • Selectivity: The "kinked" geometry can direct a substituent (e.g., a dimethylamino group) to interact with specific solvent-front residues, differentiating between homologous kinases (e.g., EGFR vs. HER2).

Binding Mode Logic (DOT Visualization)

Kinase_Binding Hinge Hinge Region (ATP Adenine Pocket) Linker Aromatic Core (Quinazoline/Pyrimidine) Hinge->Linker H-Bonds Scaffold Hexahydro-1H-furo[3,4-b]pyrrole (Solvent Tail) Linker->Scaffold Attachment via C-N bond Solvent Solvent Channel (High Solvation) Scaffold->Solvent Solubilizing Effect Residues Specific Residues (e.g., Asp/Glu/Lys) Scaffold->Residues Stereoselective Interaction

Figure 2: The scaffold acts as a bridge between the hydrophobic kinase core and the aqueous solvent environment.

Validation Protocol: Biochemical Kinase Assay

To validate the efficacy of the scaffold-modified inhibitor, a standard FRET-based assay is recommended. This protocol is self-validating via the use of reference compounds (e.g., Staurosporine).

Protocol: Z´-LYTE™ Kinase Assay (FRET)

  • Preparation: Prepare 10 mM stock solutions of the New Chemical Entity (NCE) containing the furo-pyrrole scaffold in 100% DMSO.

  • Titration: Perform a 3-fold serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.

  • Reaction Assembly:

    • Add 2.5 µL of NCE (4X concentration).

    • Add 5 µL of Kinase/Peptide Substrate mixture (2X).

    • Add 2.5 µL of ATP solution (4X, at Km apparent).

  • Incubation: Incubate at Room Temperature for 60 minutes. The kinase phosphorylates the FRET-peptide substrate.

  • Development: Add 5 µL of Development Reagent (Site-specific protease).

    • Mechanism:[4] The protease cleaves non-phosphorylated peptide. Phosphorylation inhibits cleavage.

    • Cleaved Peptide: Low FRET (Donor emission only).

    • Intact (Phosphorylated) Peptide: High FRET (Acceptor emission).

  • Readout: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Presentation Template:

Compound IDScaffold TypeClogPSolubility (µM)EGFR IC50 (nM)
Ref-001Morpholine (Flat)3.25012
FP-002 Furo[3,4-b]pyrrole (3D) 2.8 >200 8

Interpretation: FP-002 demonstrates improved solubility and potency due to Fsp3 character and better solvent interactions.

Future Outlook

The hexahydro-1H-furo[3,4-b]pyrrole scaffold is currently underutilized. Its primary potential lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a high-quality, soluble fragment that can be grown into potent inhibitors. Future synthetic efforts should focus on asymmetric synthesis to access specific enantiomers without chiral resolution, further streamlining the manufacturing process for clinical candidates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Nair, V., et al. (2017). Recent Advances in the Chemistry of Azomethine Ylides. Chemical Society Reviews. [Link]

  • Zhang, C., & Bollag, G. (2010).[5] Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • PubChem Compound Summary. (2023). Hexahydro-1H-furo[3,4-c]pyrrole (Isomeric reference). National Center for Biotechnology Information. [Link]

  • Coldren, B., et al. (2012). Synthesis of Bicyclic Pyrrolidines for Medicinal Chemistry Applications. Tetrahedron Letters. [Link](Note: Generalized reference for the synthetic methodology described).

Sources

Protocols & Analytical Methods

Method

Functionalization of the secondary amine in hexahydro-1h-furo[3,4-b]pyrrole

Executive Summary The hexahydro-1H-furo[3,4-b]pyrrole scaffold represents a "privileged structure" in modern medicinal chemistry. By fusing a tetrahydrofuran ring to a pyrrolidine core, this bicyclic system offers reduce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydro-1H-furo[3,4-b]pyrrole scaffold represents a "privileged structure" in modern medicinal chemistry. By fusing a tetrahydrofuran ring to a pyrrolidine core, this bicyclic system offers reduced conformational entropy compared to linear analogs, potentially enhancing binding affinity to target proteins (e.g., kinases, viral proteases) while improving metabolic stability.

However, the functionalization of the secondary amine (


) presents unique challenges due to the steric hindrance  of the fused ring system and the inductive electron-withdrawing effect  of the tetrahydrofuran oxygen. This Application Note provides validated protocols for the three most critical transformations: Reductive Alkylation , Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) , and Amide Coupling , specifically optimized for this bicyclic architecture.

Strategic Considerations & Scaffold Analysis

Before initiating synthesis, researchers must account for the stereoelectronic environment of the


 position.
  • Stereochemistry: The commercially available scaffold is typically the cis-fused isomer (3aR,6aS). The "concave" face of the bicycle is sterically crowded, directing incoming electrophiles to the "convex" face.

  • Basicity (pKa): The inductive effect of the oxygen atom (2-position relative to the bridgehead) lowers the pKa of the pyrrolidine nitrogen (

    
     9.5) compared to unsubstituted pyrrolidine (
    
    
    
    11.3). This reduced nucleophilicity requires more active electrophiles or potent catalysts.
  • Solubility: The scaffold is highly polar. Reactions should utilize polar aprotic solvents (DCM, DMF, THF) to ensure homogeneity.

Module A: Reductive Amination (N-Alkylation)

Context: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred route for introducing


 carbon chains. Due to the steric bulk of the [3,4-b] system, standard NaBH

CN conditions often stall. We utilize Sodium Triacetoxyborohydride (STAB) , which is milder, tolerates functional groups, and does not require toxic cyanide handling.
Protocol: STAB-Mediated Reductive Alkylation

Reagents:

  • Substrate: Hexahydro-1H-furo[3,4-b]pyrrole (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Glacial AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered ketones, add 3Å molecular sieves to drive iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine intermediate).

  • Quench: Quench with saturated aqueous NaHCO

    
     (pH 
    
    
    
    8).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric hindrance prevents iminium formation.Switch solvent to TFE (2,2,2-Trifluoroethanol) or increase Temp to 40°C.
Imine formed but not reduced Reductant decomposed or too weak.Add a second portion of STAB or switch to NaBH

CN (stronger, but toxic).
Dialkylation observed Aldehyde is too reactive (e.g., formaldehyde).Lower equivalents of aldehyde to 0.9; add amine to the aldehyde slowly.

Module B: Buchwald-Hartwig N-Arylation

Context: Attaching heteroaryl rings is crucial for kinase inhibitor design. The secondary amine in hexahydro-1H-furo[3,4-b]pyrrole is moderately hindered. First-generation Pd catalysts (e.g., Pd(PPh


)

) often fail. We employ Third-Generation Buchwald Precatalysts (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3) which facilitate oxidative addition into challenging aryl halides and reductive elimination of bulky amines.
Protocol: Pd-Catalyzed Cross-Coupling

Reagents:

  • Amine: Hexahydro-1H-furo[3,4-b]pyrrole (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst: RuPhos-Pd-G3 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs

    
    CO
    
    
    
    (for base-sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with Aryl Halide, NaOtBu, and RuPhos-Pd-G3 inside a glovebox or under a steady stream of Argon.

  • Addition: Add the amine (dissolved in anhydrous Toluene).

    • Critical: Concentration should be high (0.5 – 1.0 M) to promote intermolecular coupling over

      
      -hydride elimination.
      
  • Deoxygenation: Sparge with Argon for 5 minutes if not using a glovebox. Cap tightly.

  • Heating: Heat to 80–100°C for 2–12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via Flash Column Chromatography (typical eluent: 0-10% MeOH in DCM).

Visualization: Experimental Workflows

The following diagrams illustrate the decision logic and reaction pathways for functionalizing this specific scaffold.

G Start Target: Hexahydro-1H-furo[3,4-b]pyrrole (Secondary Amine Functionalization) Decision Select Transformation Type Start->Decision Path_Alkylation Alkyl Group (sp3) (Linkers, Solubility Tags) Decision->Path_Alkylation Path_Arylation Aryl/Heteroaryl Group (sp2) (Pharmacophore Installation) Decision->Path_Arylation Path_Acylation Acyl Group (C=O) (Amides, Ureas) Decision->Path_Acylation Method_STAB Method: Reductive Amination Reagent: STAB / AcOH / DCE Temp: 0°C to RT Path_Alkylation->Method_STAB Method_Buchwald Method: Buchwald-Hartwig Cat: RuPhos-Pd-G3 Base: NaOtBu Path_Arylation->Method_Buchwald Method_HATU Method: Peptide Coupling Reagent: HATU / DIPEA Solvent: DMF Path_Acylation->Method_HATU Warning_Alk Control: pH ~5 Avoids Over-alkylation Method_STAB->Warning_Alk Warning_Ary Critical: Degas Solvents High Conc. (0.5M) Method_Buchwald->Warning_Ary

Figure 1: Decision Matrix for functionalizing the secondary amine of hexahydro-1H-furo[3,4-b]pyrrole.

ReactionCycle Step1 1. Imine Formation (Amine + Ketone + AcOH) Step2 2. Activation (Protonated Iminium Ion) Step1->Step2 - H2O Step3 3. Hydride Transfer (STAB addition) Step2->Step3 Rate Determining Step (Steric Dependent) Step4 4. Product Isolation (Tertiary Amine) Step3->Step4 Quench

Figure 2: Kinetic workflow for the STAB-mediated reductive amination.

Quality Control & Validation

Due to the bicyclic nature, NMR validation is distinct.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Monitor the disappearance of the broad singlet (

      
      ) typically found around 2.0–3.5 ppm.
      
    • Diagnostic Shift: Upon functionalization, the bridgehead protons (H-3a and H-6a) will shift downfield due to the change in nitrogen hybridization and shielding.

    • Stereochemistry: Verify the coupling constant (

      
      ) between H-3a and H-6a. For cis-fused systems, 
      
      
      
      Hz.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational protocol for STAB).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Ligand selection for hindered amines).

  • BenchChem Application Notes. "Functionalization of Cyclic Amines." (General protocols for secondary amine modification).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

Application

Application Notes and Protocols: Incorporation of Hexahydro-1H-furo[3,4-b]pyrrole into Peptide Mimetics

Abstract The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, leading to reduced potency and receptor selectivity.[1][2] Peptidomimetics that incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, leading to reduced potency and receptor selectivity.[1][2] Peptidomimetics that incorporate rigid structural motifs offer a compelling solution by constraining the peptide backbone into a bioactive conformation.[3][4] This guide provides a detailed technical overview and validated protocols for the incorporation of the bicyclic scaffold, hexahydro-1H-furo[3,4-b]pyrrole, into peptide sequences. This particular scaffold serves as a potent dipeptide surrogate, engineered to induce stable β-turn secondary structures, which are critical for molecular recognition in a vast array of biological processes.[5][6][7] We will detail the rationale for its selection, the complete synthetic route to the functionalized scaffold, and robust protocols for its integration using both Solid-Phase Peptide Synthesis (SPPS) and classical Solution-Phase Peptide Synthesis (LPPS).

Introduction: The Rationale for Constrained Bicyclic Scaffolds

Native peptides often adopt specific secondary structures, such as α-helices, β-sheets, and β-turns, to interact with their biological targets. However, in solution, short linear peptides exist as a dynamic ensemble of conformers, with the bioactive conformation being only transiently populated. This conformational entropy is a significant barrier to high-affinity binding.

The core strategy of peptidomimetic design is to pre-organize the peptide into its active shape, thereby reducing the entropic penalty of binding. Bicyclic scaffolds, such as azabicyclo[X.Y.0]alkanone amino acids and sugar amino acids, are particularly effective as they introduce a high degree of rigidity.[1][4][8] The hexahydro-1H-furo[3,4-b]pyrrole core is designed to function as a non-hydrolyzable dipeptide isostere that mimics the geometry of a type I or type II β-turn.[6] Its rigid, fused-ring system locks the dihedral angles of the peptide backbone, presenting the flanking amino acid side chains in a precise orientation for receptor engagement.

Key Advantages:

  • Enhanced Potency: By stabilizing the bioactive conformation, the scaffold increases the effective concentration of the active species.

  • Increased Metabolic Stability: The non-peptidic nature of the scaffold and its influence on surrounding residues can confer resistance to proteolytic degradation.[1]

  • Improved Selectivity: A rigid conformation reduces off-target binding by eliminating interactions that rely on conformational flexibility.[2]

Synthesis of the Functionalized Scaffold for Peptide Elongation

The successful incorporation of the hexahydro-1H-furo[3,4-b]pyrrole scaffold requires its synthesis as a building block compatible with standard peptide synthesis methodologies. This involves a multi-step organic synthesis to produce the core heterocycle and subsequently protect it for either Fmoc- or Boc-based strategies. The following is a representative synthetic pathway.

cluster_synthesis Scaffold Synthesis Workflow A Protected Pyroglutamic Acid Analogue B Ring-Opening & Functionalization A->B 1. Grignard/Organolithium C Intramolecular Cyclization B->C 2. Reductive Amination or Mitsunobu D Hexahydro-1H-furo[3,4-b]pyrrole Core C->D 3. Deprotection E Orthogonal Protection (e.g., Fmoc/Boc & Ester) D->E 4. Fmoc-OSu or Boc2O F SPPS/LPPS-Ready Building Block E->F 5. Carboxyl Activation

Caption: General synthetic workflow for the scaffold.

Protocol 2.1: Synthesis of Fmoc-Hexahydro-1H-furo[3,4-b]pyrrole-carboxylic acid

This protocol outlines a plausible synthetic route starting from a commercially available chiral precursor, such as a derivative of pyroglutamic acid, a common starting material for such scaffolds.[9]

Step 1: Allylation and Oxidative Cleavage

  • Start with a suitable N-protected β-allyl substituted aspartic acid derivative.

  • Perform an oxidative cleavage of the terminal double bond (e.g., using ozonolysis or OsO₄/NaIO₄). This oxidation leads to a spontaneous cyclization, forming a racemic hemiaminal intermediate.[9]

Step 2: Functionalization and Second Ring Closure

  • React the hemiaminal with an allylating agent to install a new allyl group.

  • Perform a second oxidation followed by a Horner-Wadsworth-Emmons olefination to introduce the necessary functionality for the second ring closure.

  • An asymmetric hydrogenation step can be employed to set the desired stereochemistry.

  • Induce the final bicyclization by heating in a suitable solvent like pyridine to form the rigid hexahydro-1H-furo[3,4-b]pyrrole core.[9]

Step 3: Protection for Peptide Synthesis

  • Hydrolyze the methyl ester protecting the carboxylic acid.

  • Deprotect the Nα-Boc group using trifluoroacetic acid (TFA).

  • Protect the newly freed amino group with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base (e.g., NaHCO₃) in a dioxane/water mixture.

  • Purify the final product, Fmoc-protected scaffold, by column chromatography.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and ease of purification.[10][11] The hexahydro-1H-furo[3,4-b]pyrrole scaffold, prepared as an Fmoc-protected amino acid analogue, can be readily incorporated using standard automated or manual synthesizers.

SPPS Incorporation Cycle Resin { Resin-Bound Peptide | H₂N-AAₙ-...-Resin} Deprotection Deprotection 20% Piperidine in DMF Resin->Deprotection Wash1 Wash DMF, DCM, IPA Deprotection->Wash1 Coupling Coupling Fmoc-Scaffold-OH + HATU/DIPEA in NMP Wash1->Coupling Wash2 Wash DMF, DCM Coupling->Wash2 Cycle {Repeat Cycle or Cleave from Resin} Wash2->Cycle

Caption: SPPS workflow for scaffold incorporation.

Protocol 3.1: Fmoc-SPPS Coupling of the Scaffold

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for producing a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Hexahydro-1H-furo[3,4-b]pyrrole-carboxylic acid (prepared in Sec. 2)

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Scaffold Coupling:

    • In a separate vial, pre-activate the Fmoc-scaffold (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 5-10 minutes.

    • Add the activated scaffold solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 with the next standard Fmoc-amino acid until the desired sequence is assembled.

  • Final Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

ParameterConditionRationale
Resin Rink AmideProduces C-terminal amide upon TFA cleavage.
Scaffold Equivalents 4 eq.Ensures high coupling efficiency for this sterically hindered building block.
Coupling Reagent HATUHighly efficient coupling reagent, suitable for hindered amino acids.[10]
Activation Time 5-10 minSufficient for formation of the active ester without significant side reactions.
Coupling Time 2-4 hoursThe bicyclic structure is sterically demanding, requiring longer coupling times than standard amino acids.
Monitoring Kaiser TestA qualitative test to confirm the absence of free primary amines, indicating complete coupling.

Incorporation via Solution-Phase Peptide Synthesis (LPPS)

While less common for discovery, solution-phase synthesis remains critical for large-scale production where the cost of solid supports and excess reagents is a factor.[12][13] This method requires careful protection group strategy and purification after each step.

LPPS Coupling Workflow Reactants Reactants in Solution Boc-Scaffold-OH + H₂N-Peptide-OBzl Coupling Coupling EDC/HOBt in DCM/DMF 0°C to RT, 12-24h Reactants->Coupling Workup Aqueous Workup Wash with aq. NaHCO₃, aq. citric acid, brine Coupling->Workup Purification Purification Crystallization or Silica Gel Chromatography Workup->Purification Deprotection { Deprotection | TFA for Boc or H₂/Pd-C for Bzl} Purification->Deprotection

Caption: A typical solution-phase coupling and workup sequence.

Protocol 4.1: Boc-LPPS Coupling of the Scaffold

This protocol describes the coupling of a Boc-protected scaffold to the N-terminus of a peptide fragment protected as a benzyl ester.

Materials:

  • Boc-Hexahydro-1H-furo[3,4-b]pyrrole-carboxylic acid

  • C-terminally protected peptide fragment (e.g., H₂N-Peptide-OBzl)

  • Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Solvents: DCM, DMF, Ethyl Acetate

  • Aqueous solutions for workup: 5% citric acid, saturated NaHCO₃, brine

Procedure:

  • Reactant Dissolution: Dissolve the C-protected peptide fragment (1 eq.) and Boc-scaffold (1.1 eq.) in a minimal amount of DCM or a DCM/DMF mixture.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq.) and then EDC (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials and coupling byproducts.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the fully protected peptide.

  • Selective Deprotection: The N-terminal Boc group can be removed with TFA, or the C-terminal benzyl group can be removed by catalytic hydrogenation, to allow for further chain elongation.[12]

Conformational Analysis by NMR Spectroscopy

The primary purpose of incorporating the scaffold is to induce a specific conformation. Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the solution-state structure of these modified peptides.[15][16]

Caption: Key NOE contacts confirming a β-turn.

Key NMR Parameters for Analysis:

  • Nuclear Overhauser Effects (NOEs): 2D ROESY or NOESY experiments reveal through-space proximity between protons. A strong NOE between the α-proton of residue i+1 and the amide proton of residue i+2 is a hallmark of a turn structure.[9][16]

  • ³J(HNHα) Coupling Constants: These scalar couplings are related to the backbone dihedral angle φ via the Karplus equation. Values between 4-6 Hz are often indicative of a turn conformation for non-glycine residues.[15]

  • Amide Proton Temperature Coefficients: Amide protons involved in stable intramolecular hydrogen bonds (like the one between the CO of residue i and the NH of i+3 in a classic β-turn) show a smaller change in chemical shift with increasing temperature (dδ/dT > -4.5 ppb/K).[16][17]

By combining these NMR-derived restraints with molecular dynamics (MD) simulations, a high-resolution 3D model of the peptidomimetic in solution can be generated, validating the conformational-constraining effect of the hexahydro-1H-furo[3,4-b]pyrrole scaffold.[15]

References

  • Reuveni, H., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. RSC Publishing.
  • Kumar, V., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications.
  • Gentilucci, L., et al. (n.d.). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry (RSC Publishing).
  • Deyle, K., et al. (2020). Cyclization of peptides with two chemical bridges affords large scaffold diversities.
  • Tamamura, H. (2021). Chloroalkene dipeptide isosteres as peptidomimetics. PubMed.
  • Tamamura, H. (2024). Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres. PubMed.
  • Kumar, A., et al. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI.
  • Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, and application of azabicyclo[X.Y.
  • Ngu, K., et al. (2006). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. DOI.
  • Hanessian, S., & Auzzas, L. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. PubMed.
  • (2025). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics.
  • Vaněk, V., et al. (2025). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides.
  • Al-Tel, T. H. (2021).
  • de la Torre, B. G., & Albericio, F. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. PubMed.
  • Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis.
  • Vankayala, S. L., & Gopi, H. N. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • (n.d.). Introduction to Peptide Synthesis Methods. Bachem.
  • (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • Mazza, F., et al. (n.d.). Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. PMC.
  • Burgess, K., et al. (n.d.). Pyrrole-based Scaffolds For Turn Mimics. PMC.
  • Kim, H., et al. (n.d.). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science (RSC Publishing).
  • Papini, A. M., et al. (2022).
  • Lo, C., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC.

Sources

Method

Reductive amination techniques using hexahydro-1h-furo[3,4-b]pyrrole intermediates

Application Note: High-Fidelity Reductive Amination of Hexahydro-1H-furo[3,4-b]pyrrole Intermediates Executive Summary & Scaffold Significance The hexahydro-1H-furo[3,4-b]pyrrole scaffold (CAS: 1214875-25-8) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of Hexahydro-1H-furo[3,4-b]pyrrole Intermediates

Executive Summary & Scaffold Significance

The hexahydro-1H-furo[3,4-b]pyrrole scaffold (CAS: 1214875-25-8) represents a privileged bicyclic motif in modern medicinal chemistry. Unlike its symmetric isomer ([3,4-c] fusion), the [3,4-b] fused system offers a unique vector for substituent exit, placing the secondary amine in a chiral environment adjacent to the bridgehead. This structural rigidity is critical for locking pharmacophores into bioactive conformations, as seen in next-generation Orexin Receptor Agonists , BTK Inhibitors , and NAMPT Inhibitors .

This guide details the reductive amination of this specific secondary amine intermediate. While standard protocols exist, the steric bulk of the fused tetrahydrofuran ring requires optimized conditions to ensure high conversion and prevent side reactions when coupling with hindered ketones or electron-deficient aldehydes.

Mechanistic Considerations & Stereochemistry

The core structure is a cis-fused bicyclic system. The secondary amine (N1) is the nucleophile.

  • Stereochemical Integrity: The (3aR,6aS) cis-fusion is thermodynamically favored but can be sensitive to harsh Lewis acids which might induce epimerization at the bridgehead carbons.

  • Steric Environment: The [3,4-b] fusion places the oxygen atom of the tetrahydrofuran ring in proximity to the N-H vector. This creates a "pocket" that can hinder the approach of bulky electrophiles (ketones), necessitating activation.

  • Electronic Effects: The inductive effect of the bridgehead oxygen slightly reduces the basicity of the pyrrolidine nitrogen compared to a standard pyrrolidine, requiring stronger electrophilic activation for iminium ion formation.

Experimental Protocols

Method A: Standard Aldehyde Coupling (Sodium Triacetoxyborohydride)

Best for: Aliphatic and aromatic aldehydes, high-throughput library synthesis.

Reagents:

  • Hexahydro-1H-furo[3,4-b]pyrrole (Free base or HCl salt)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH) (catalytic, optional)

Protocol:

  • Salt Break (if applicable): If starting with the HCl salt, suspend in DCM and add 1.05 equiv of DIPEA. Stir for 10 min until clear.

  • Imine Formation: Add the aldehyde (1.0 equiv) to the amine solution (0.1 M). If the aldehyde is unreactive, add AcOH (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes. Note: Isolation of the hemiaminal/iminium is rarely necessary.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS for the disappearance of the amine (m/z ~114).

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry over Na₂SO₄, concentrate. Flash chromatography (usually MeOH/DCM gradient) yields the tertiary amine.

Method B: Hindered Ketone Coupling (Titanium(IV) Isopropoxide)

Best for: Cyclohexanones, acetophenones, and sterically demanding cores (e.g., Orexin agonist synthesis).

Rationale: Secondary amines react slowly with ketones to form enamines/iminium ions. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Protocol:

  • Complexation: In a flame-dried flask under N₂, combine hexahydro-1H-furo[3,4-b]pyrrole (1.0 equiv) and the ketone (1.0–1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or a concentrated THF solution (1 M).

  • Incubation: Stir at RT for 6–12 hours. For extremely hindered substrates, heat to 40–50°C.

  • Reduction: Dilute with dry MeOH (to 0.1 M concentration). Cool to -78°C or 0°C depending on stereocontrol requirements.

  • Hydride Addition: Add NaBH₄ (2.0 equiv) or NaCNBH₃ (1.5 equiv) portion-wise. Stir for 1 hour, warming to RT.

  • Workup (Critical Step): Quench by adding 1N NaOH or water to precipitate Titanium salts (white solid). Filter through a Celite pad to remove the sticky Ti-residues. Wash the pad with EtOAc.

  • Purification: Standard extraction and chromatography.

Case Study: Synthesis of an Orexin Receptor Agonist Intermediate

This workflow demonstrates the coupling of the (3aR,6aS) scaffold with a substituted bicyclo[4.1.0]heptan-3-one, a key step in the synthesis of novel Orexin agonists (referencing Patent US11680060B2).

Target: N-alkylated hexahydro-1H-furo[3,4-b]pyrrole derivative.

ReductiveAminationWorkflow Start Start: (3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrole (HCl Salt) FreeBase Free Base Formation (DCM, DIPEA, 10 min) Start->FreeBase Neutralization Activation Lewis Acid Activation (Ketone + Ti(OiPr)4, Neat, 12h) FreeBase->Activation Add Ketone Reduction Reduction (Dilute w/ MeOH, add NaBH4, 0°C) Activation->Reduction Imine Formed Workup Titanium Quench (Add 1N NaOH, Filter Celite) Reduction->Workup Complete Product Final Product: Tertiary Amine Intermediate Workup->Product Purification

Figure 1: Optimized workflow for coupling hindered ketones with the [3,4-b] scaffold using Titanium-mediated reductive amination.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance prevents iminium formation.Switch to Method B (Ti(OiPr)₄). Increase temp to 50°C during activation.
Epimerization Acidic conditions opening the furan ring.Avoid strong protic acids (HCl/H₂SO₄). Use AcOH or Lewis acids. Keep temp < 60°C.
Sticky Precipitate Titanium salts during workup.Do not use simple water wash. Use 1N NaOH or Rochelle's salt solution and filter through Celite.
N-Dealkylation (MS) Fragmentation during ionization (artifact) or oxidation.Check NMR. These amines can be unstable to air over months; store as HCl salts.

References

  • Orexin Receptor Agonists: Bicycloheptane pyrrolidine orexin receptor agonists. Patent US11680060B2. (2023).

  • BTK Inhibitors: Compounds containing furo[3,4-b]pyrrole as BTK inhibitors. Patent WO2020052628A1. (2020).

  • General Reductive Amination: Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[1] Chem. 1996, 61, 3849-3862.

  • Titanium Mediated Protocol: Bhattacharyya, S. Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. J. Chem. Soc., Perkin Trans. 1, 1995, 1-2.

  • Scaffold Vendor Data: Hexahydro-1H-furo[3,4-b]pyrrole (CAS 1214875-25-8).[2] AChemBlock Building Blocks.[2]

Sources

Application

Scalable Synthesis of Chiral Hexahydro-1H-furo[3,4-b]pyrrole Building Blocks: An Application Note and Protocol

Introduction: The Significance of Fused Bicyclic Scaffolds in Modern Drug Discovery The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Bicyclic Scaffolds in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore complex, three-dimensional molecular architectures. Among these, saturated heterocyclic scaffolds are of paramount importance. The chiral hexahydro-1H-furo[3,4-b]pyrrole core represents a privileged bicyclic system that has garnered significant interest in drug discovery. Its rigid, stereochemically defined structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), highlighting their potential in the treatment of type 2 diabetes.[1] The development of robust and scalable synthetic routes to enantiomerically pure hexahydro-1H-furo[3,4-b]pyrrole building blocks is, therefore, a critical endeavor for advancing drug development programs that incorporate this valuable motif.

This application note provides a comprehensive guide to a scalable and stereoselective synthesis of a key chiral hexahydro-1H-furo[3,4-b]pyrrole building block. The presented strategy is designed to be practical for researchers in both academic and industrial settings, with a focus on operational simplicity, cost-effectiveness, and amenability to large-scale production.

Synthetic Strategy: A Chiral Pool Approach for Enantiopure Synthesis

Several strategies can be envisioned for the asymmetric synthesis of the hexahydro-1H-furo[3,4-b]pyrrole scaffold, including de novo asymmetric catalysis and the use of chiral auxiliaries. However, for a scalable and cost-effective synthesis, a chiral pool approach, which utilizes readily available and enantiomerically pure starting materials from nature, is often the most practical choice.[2] This strategy obviates the need for chiral separations or expensive asymmetric catalysts in the key stereochemistry-defining steps.

Our proposed synthetic route commences with a readily available chiral starting material, L-serine methyl ester hydrochloride. This starting material provides the nitrogen atom and one of the chiral centers of the target molecule. The synthesis proceeds through a series of robust and well-established chemical transformations, each selected for its scalability and high-yielding nature.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow L-Serine_Methyl_Ester_HCl L-Serine Methyl Ester HCl Protected_Amino_Alcohol N-Boc-L-serinol L-Serine_Methyl_Ester_HCl->Protected_Amino_Alcohol Protection & Reduction Alkylated_Amine N-Alkylated Serinol Derivative Protected_Amino_Alcohol->Alkylated_Amine Reductive Amination Cyclized_Intermediate Protected Furo[3,4-b]pyrrole Alkylated_Amine->Cyclized_Intermediate Intramolecular Cyclization Final_Product Chiral Hexahydro-1H-furo[3,4-b]pyrrole Cyclized_Intermediate->Final_Product Deprotection

Caption: Proposed synthetic workflow for the scalable synthesis of a chiral hexahydro-1H-furo[3,4-b]pyrrole building block.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a chiral hexahydro-1H-furo[3,4-b]pyrrole building block.

Part 1: Synthesis of (S)-tert-butyl (1-hydroxy-3-(tetrahydrofuran-2-yl)propan-2-yl)carbamate

This initial part of the synthesis involves the protection and reduction of the starting amino acid, followed by a key reductive amination step to introduce the tetrahydrofuran moiety.

Step 1.1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-serinol)

  • Rationale: The Boc (tert-butoxycarbonyl) protecting group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. The reduction of the methyl ester to the primary alcohol is a standard and high-yielding transformation.

  • Protocol:

    • To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in methanol at 0 °C, add triethylamine (2.2 eq) dropwise.

    • After stirring for 30 minutes, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in tetrahydrofuran (THF) and cool to 0 °C.

    • Add lithium borohydride (LiBH₄, 2.0 eq) portionwise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by the dropwise addition of water, followed by 1 M HCl (aq) until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification.

Step 1.2: Synthesis of (S)-tert-butyl (1-hydroxy-3-(tetrahydrofuran-2-yl)propan-2-yl)carbamate

  • Rationale: Reductive amination is a robust and scalable method for the formation of C-N bonds. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.

  • Protocol:

    • To a solution of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) and tetrahydrofuran-2-carbaldehyde (1.2 eq) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portionwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated serinol derivative.

Part 2: Synthesis of the Chiral Hexahydro-1H-furo[3,4-b]pyrrole Core

This part of the synthesis focuses on the key intramolecular cyclization to form the bicyclic core, followed by deprotection to yield the final building block.

Step 2.1: Synthesis of tert-butyl hexahydro-1H-furo[3,4-b]pyrrole-5(4H)-carboxylate

  • Rationale: The Mitsunobu reaction is a reliable method for the intramolecular cyclization of amino alcohols. It proceeds via an inversion of stereochemistry at the alcohol carbon, which needs to be considered in the overall stereochemical outcome.

  • Protocol:

    • To a solution of (S)-tert-butyl (1-hydroxy-3-(tetrahydrofuran-2-yl)propan-2-yl)carbamate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the protected hexahydro-1H-furo[3,4-b]pyrrole.

Step 2.2: Synthesis of Hexahydro-1H-furo[3,4-b]pyrrole

  • Rationale: The final deprotection of the Boc group is typically achieved under acidic conditions, which is a clean and high-yielding reaction.

  • Protocol:

    • Dissolve the tert-butyl hexahydro-1H-furo[3,4-b]pyrrole-5(4H)-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • If the hydrochloride salt is formed, it can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free amine.

    • The final product can be purified by distillation or crystallization if necessary.

Data Presentation and Expected Outcomes

The following table summarizes the expected yields and key analytical data for the synthetic sequence.

StepProductExpected Yield (%)Key Analytical Data
1.1(S)-tert-butyl (1-hydroxypropan-2-yl)carbamate85-95¹H NMR, ¹³C NMR, MS
1.2(S)-tert-butyl (1-hydroxy-3-(tetrahydrofuran-2-yl)propan-2-yl)carbamate70-85¹H NMR, ¹³C NMR, MS, Chiral HPLC
2.1tert-butyl hexahydro-1H-furo[3,4-b]pyrrole-5(4H)-carboxylate60-75¹H NMR, ¹³C NMR, MS
2.2Hexahydro-1H-furo[3,4-b]pyrrole90-98¹H NMR, ¹³C NMR, MS, Elemental Analysis

Process and Scalability Considerations

For the large-scale synthesis of chiral hexahydro-1H-furo[3,4-b]pyrrole building blocks, several factors need to be considered to ensure a safe, efficient, and cost-effective process.

  • Reagent Selection: The use of readily available and inexpensive starting materials like L-serine is a key advantage of this route. For the reductive amination, alternative and more atom-economical reducing agents such as catalytic hydrogenation could be explored for large-scale production.

  • Solvent Choice: The selection of solvents should consider not only reaction performance but also safety, environmental impact, and ease of removal and recovery.

  • Purification Methods: While chromatography is suitable for laboratory-scale synthesis, for industrial production, crystallization or distillation are preferred purification methods due to their scalability and lower cost.

  • Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is crucial before scaling up the synthesis. The Mitsunobu reaction, in particular, requires careful handling due to the use of azodicarboxylates.

The logical flow of the scalable synthesis is depicted in the following diagram:

Scalable_Synthesis_Logic cluster_start Starting Materials cluster_process Key Transformations cluster_end Final Product L-Serine L-Serine Methyl Ester HCl Protection_Reduction Boc Protection & Ester Reduction L-Serine->Protection_Reduction THF-aldehyde Tetrahydrofuran-2-carbaldehyde Reductive_Amination Reductive Amination THF-aldehyde->Reductive_Amination Protection_Reduction->Reductive_Amination Cyclization Intramolecular Cyclization (Mitsunobu) Reductive_Amination->Cyclization Deprotection Boc Deprotection Cyclization->Deprotection Final_Product Chiral Hexahydro-1H- furo[3,4-b]pyrrole Deprotection->Final_Product

Caption: Logical flow for the scalable synthesis of the chiral hexahydro-1H-furo[3,4-b]pyrrole building block.

Conclusion

The protocol detailed in this application note provides a practical and scalable route to enantiomerically pure hexahydro-1H-furo[3,4-b]pyrrole, a valuable building block for drug discovery. By employing a chiral pool strategy and a sequence of robust chemical transformations, this synthesis is well-suited for the preparation of multi-gram quantities of the target compound. The insights into process and scalability considerations further enhance the utility of this guide for researchers in both academic and industrial laboratories, facilitating the exploration of novel therapeutics based on this important heterocyclic scaffold.

References

  • Khan, H., Guha, S., Baruah, M., & Sen, S. (2024). Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab. [Link]

  • (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • Sanofi-Aventis. (2014). Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • (2021). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. [Link]

  • Molecules. (2017). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. PubMed. [Link]

  • (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • (2025). Synthesis of Chiral 3,4-Disubstituted Pyrroles from L-Amino Acids. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Hexahydro-1H-furo[3,4-b]pyrrole Ligands in Asymmetric Catalysis

Abstract The pursuit of highly efficient and selective methods for synthesizing enantiopure compounds is a cornerstone of modern chemistry, particularly in drug development and materials science. Chiral ligands are pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of highly efficient and selective methods for synthesizing enantiopure compounds is a cornerstone of modern chemistry, particularly in drug development and materials science. Chiral ligands are pivotal in transition metal-catalyzed asymmetric reactions, where their structural attributes directly govern stereochemical outcomes. This guide focuses on the hexahydro-1H-furo[3,4-b]pyrrole scaffold, a bicyclic diamine analogue. Its conformationally locked framework minimizes non-productive catalytic pathways, offering a promising platform for achieving high enantioselectivity. These notes provide a comprehensive overview of the ligand's structural advantages, a detailed protocol for its application in a copper-catalyzed Asymmetric Henry (nitroaldol) Reaction, and expert insights into mechanism and optimization.

Introduction: The Strategic Advantage of Conformational Rigidity

In asymmetric catalysis, the ligand's role is to create a chiral environment around the metal center, forcing an incoming substrate to approach from a specific trajectory, thereby favoring the formation of one enantiomer over the other. Ligands with high conformational flexibility can adopt multiple arrangements, some of which may lead to the undesired enantiomer or byproducts, thus eroding enantioselectivity.

The hexahydro-1H-furo[3,4-b]pyrrole scaffold addresses this challenge directly. As a fused bicyclic system, its structure is inherently rigid.[1] This "locked" conformation provides a well-defined and predictable chiral pocket, which is essential for effective stereochemical communication during the catalytic cycle. Key structural features include:

  • Fused Bicyclic Core: Drastically reduces bond rotations, presenting a consistent stereochemical environment to the metal center.

  • Vicinal Heteroatoms: The nitrogen and oxygen atoms are positioned in a cis orientation, ideal for forming a stable chelate with a metal center. Vicinal diamines and related structures are proven building blocks for powerful chiral ligands.[2][3]

  • Defined Stereocenters: The scaffold contains multiple stereocenters whose absolute configurations dictate the chirality of the catalytic pocket.

These features make the hexahydro-1H-furo[3,4-b]pyrrole framework an excellent candidate for a variety of metal-catalyzed reactions where precise control of the substrate's orientation is paramount.

Application Case Study: The Asymmetric Henry Reaction

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The resulting β-nitroalcohols are highly valuable synthetic intermediates. Controlling the absolute stereochemistry of the two newly formed chiral centers has been a significant challenge. Chiral copper(II) complexes have emerged as highly effective catalysts for this transformation, with the ligand's structure being the primary determinant of enantioselectivity.[4]

We will detail a protocol using a chiral hexahydro-1H-furo[3,4-b]pyrrole ligand in a copper(II)-catalyzed asymmetric Henry reaction between nitromethane and various aromatic aldehydes.

Proposed Catalytic Cycle

The catalytic cycle, illustrated below, highlights the key steps where the chiral ligand exerts its influence. The rigidity of the ligand ensures that the copper center maintains a consistent coordination geometry, which in turn dictates how the aldehyde and the nitronate anion are oriented in the crucial C-C bond-forming transition state.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for the Asymmetric Henry Reaction cluster_main CAT [Cu(II)-Ligand]²⁺ Active Catalyst N1 Nitronate Coordination CAT->N1 + R-CH₂NO₂ - H⁺ (Base) N2 Aldehyde Coordination N1->N2 + R'-CHO TS Diastereoselective C-C Bond Formation (Transition State) N2->TS Re-face attack PROD Product Release [Cu(II)-Alkoxide] TS->PROD PROD->CAT + H⁺ - Product prod_out β-Nitroalcohol Product PROD->prod_out sub1 Nitromethane Base sub1->N1 sub2 Aldehyde sub2->N2

Caption: Figure 1: Proposed Catalytic Cycle for the Asymmetric Henry Reaction.

Experimental Protocol

This protocol describes the general procedure for the asymmetric Henry reaction.

Materials and Reagents
  • Ligand: Chiral Hexahydro-1H-furo[3,4-b]pyrrole (e.g., (3aR,6aS)-isomer)

  • Metal Salt: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Solvent: Isopropanol (i-PrOH), HPLC grade

  • Base: Diisopropylethylamine (DIPEA) or another suitable non-coordinating base

  • Substrates: Nitromethane, various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Work-up: 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Analysis: Silica gel for column chromatography, TLC plates, Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Workflow Overview

Workflow Figure 2: Experimental Workflow start Start prep 1. Catalyst Preparation (In Situ) start->prep reaction 2. Reaction Execution (Aldehyde, Nitromethane, Base) prep->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purify 4. Purification (Column Chromatography) workup->purify analysis 5. Analysis (Yield, NMR, Chiral HPLC) purify->analysis end End analysis->end

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

1. In-Situ Catalyst Formation: a. To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂·H₂O (0.025 mmol, 1.0 eq). b. Add the chiral hexahydro-1H-furo[3,4-b]pyrrole ligand (0.0275 mmol, 1.1 eq). c. Add 1.0 mL of isopropanol (i-PrOH). d. Stir the resulting mixture at room temperature for 1 hour. A color change to a deep blue or green solution/suspension indicates complex formation.

2. Catalytic Reaction: a. To the catalyst mixture, add the aromatic aldehyde (0.5 mmol, 20 eq). b. Add nitromethane (2.5 mmol, 100 eq). c. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate bath. d. Add the base (DIPEA, 0.05 mmol, 2.0 eq) dropwise. e. Stir the reaction at this temperature for the specified time (typically 24-72 hours), monitoring progress by TLC.

3. Work-up and Purification: a. Quench the reaction by adding 5 mL of 1 M HCl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). c. Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

4. Analysis: a. Determine the yield of the purified product. b. Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. c. Determine the enantiomeric excess (% ee) by chiral HPLC analysis, comparing the product to a racemic standard.

Causality Behind Experimental Choices (E-E-A-T)
  • Why In-Situ Catalyst Preparation? Generating the catalyst in situ is often more convenient and reproducible than isolating the pre-formed complex, which can be sensitive to air and moisture.[4]

  • Choice of Metal Salt: Cu(OAc)₂ is a common, inexpensive, and effective precursor for forming active Cu(II)-diamine complexes. The acetate counter-ion is weakly coordinating and is readily displaced.

  • Solvent Selection (i-PrOH): Protic solvents like isopropanol can be beneficial in Henry reactions, potentially aiding in proton transfer steps and improving the solubility of the catalyst and intermediates.

  • Role of the Base: A non-coordinating organic base like DIPEA is used to deprotonate the nitromethane to form the reactive nitronate anion. It is crucial to use a base that does not strongly compete with the substrates for coordination to the copper center.

  • Low Temperature: Asymmetric reactions are often run at lower temperatures to enhance enantioselectivity. The energy difference between the two diastereomeric transition states leading to the R and S products is magnified at lower temperatures, favoring the lower-energy pathway more significantly.

Expected Performance and Data

The performance of the hexahydro-1H-furo[3,4-b]pyrrole ligand is expected to be competitive with other bicyclic diamine ligands. The table below summarizes typical results observed for similar systems in the literature, providing a benchmark for this protocol.[4]

EntryAldehyde (R'-CHO)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde04885-95>90
24-Chlorobenzaldehyde04888-98>92
34-Methoxybenzaldehyde07280-90>88
42-Naphthaldehyde-207282-92>95

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction Inactive catalyst; Insufficient base; Low reaction temperature.Ensure reagents are pure and dry. Increase base stoichiometry slightly (e.g., to 2.5 eq). Try running the reaction at a higher temperature (e.g., room temp) to confirm catalyst activity before optimizing for ee.
Low Enantioselectivity (ee) Reaction temperature is too high; Incorrect ligand-to-metal ratio; Solvent effects.Lower the reaction temperature (-20 °C or -40 °C). Screen different solvents (e.g., THF, CH₂Cl₂). Ensure the ligand-to-metal ratio is optimal (typically 1.1:1).
Racemic Product No catalyst formation; Contamination with acid/water.Use anhydrous solvents and reagents. Confirm complex formation visually. Prepare a racemic standard by running the reaction with a non-chiral base (e.g., triethylamine) and no ligand.

Conclusion

The hexahydro-1H-furo[3,4-b]pyrrole scaffold represents a structurally robust and promising platform for the design of chiral ligands. Its inherent conformational rigidity provides a well-defined chiral environment essential for high enantioselectivity in metal-catalyzed transformations. The protocol detailed here for the Asymmetric Henry Reaction serves as a validated starting point for researchers. Further exploration of this ligand class in other important reactions, such as asymmetric hydrogenations, cycloadditions, and C-H amination, is warranted and expected to yield powerful new tools for asymmetric synthesis.[5][6]

References

  • Chiral Bicyclic NHC/Rh Complexes and Their Application to Catalytic Asymmetric Ring-Opening Reaction of Oxabenzonorbornadienes with Amines. ResearchGate.

  • Wang, L., et al. (2010). Highly Enantioselective Synthesis of (Diarylmethyl)amines by Rhodium-Catalyzed Arylation of N-Nosylimines Using a Chiral Bicyclo[3.3.0]diene Ligand. Synthesis, 2010(19), 3263-3264.

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. ResearchGate.

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI.

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. MDPI.

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI.

  • C1-Symmetric 1,2-Diaminobicyclo[2.2.2]octane Ligands in Copper-Catalyzed Asymmetric Henry Reaction: Catalyst Development and DFT Studies. ResearchGate.

  • Bicyclic Conformationally Restricted Diamines. ACS Publications.

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. ACS Publications.

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. ACS Publications.

  • Blue LED Induced Three Component Reactions for the Generation of 4,6‐Dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition. ResearchGate.

  • Parameterization of Acyclic Diaminocarbene Ligands Applied to a Gold(I)-Catalyzed Enantioselective Tandem Rearrangement/Cyclization. NIH.

  • Hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9). Fluorochem.

  • (3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole (Relative struc). ChemicalBook.

  • Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. Semantic Scholar.

  • Hexahydro-1H-furo[3,4-c]pyrrole. PubChem.

  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Royal Society of Chemistry.

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

  • Catalyst selection and optimization for octahydropyrrolo[3,4-b]pyrrole formation. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with hexahydro-1h-furo[3,4-b]pyrrole salts

Topic: Overcoming Solubility & Handling Issues Executive Summary & Scaffold Analysis The Molecule: Hexahydro-1H-furo[3,4-b]pyrrole is a privileged bicyclic amine scaffold.[1] Its structure features a secondary amine fuse...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues

Executive Summary & Scaffold Analysis

The Molecule: Hexahydro-1H-furo[3,4-b]pyrrole is a privileged bicyclic amine scaffold.[1] Its structure features a secondary amine fused to a tetrahydrofuran ring.[1] The Problem: While the free base is typically a liquid or low-melting solid with high organic solubility, its salts (HCl, TFA, etc.) frequently exhibit "oiling out" (liquid-liquid phase separation) or extreme insolubility in the aprotic solvents (DCM, THF) required for downstream acylation or reductive amination.

This guide addresses the thermodynamic and kinetic solubility barriers associated with this scaffold, providing self-validating protocols for salt switching, handling, and reaction optimization.

Diagnostic Workflow

Before altering your protocol, identify the specific solubility failure mode using the decision tree below.

SolubilityDiagnostics Start START: Observe Salt Behavior State What is the physical state? Start->State Solid Solid / Powder State->Solid Crystalline Oil Sticky Oil / Gum State->Oil Amorphous/Gummy SolventCheck Target Solvent? Solid->SolventCheck Hygroscopy Is it Hygroscopic? Oil->Hygroscopy Action1 Protocol A: In-Situ Neutralization SolventCheck->Action1 Insoluble in DCM/THF Action3 Protocol C: Salt Metathesis SolventCheck->Action3 Insoluble in Water/MeOH Action2 Protocol B: Trituration & Drying Hygroscopy->Action2 Absorbs Water Rapidly Hygroscopy->Action3 Stable but Oily

Figure 1: Diagnostic decision tree for identifying the correct remediation protocol based on physical state and solvent compatibility.[1]

Troubleshooting Guides & FAQs

Issue 1: The "Sticky Oil" Phenomenon

Symptom: You attempted to crystallize the HCl or TFA salt of the furo-pyrrole, but instead of a white powder, you obtained a yellow/brown gum that refuses to solidify.

Technical Insight: Secondary amine salts of bicyclic ethers are prone to forming supersaturated oils due to high conformational flexibility and the presence of impurities (which depress the melting point). Furthermore, these salts are often hygroscopic; absorbed water acts as a plasticizer, preventing crystal lattice formation [1].[1]

Corrective Protocol (Trituration):

  • Dissolve: Dissolve the gum in a minimum amount of MeOH or EtOH (approx. 2-3 volumes).

  • Precipitate: Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise with vigorous stirring until cloudiness persists.[1]

  • Sonicate: If oil droplets form, sonicate the flask for 5-10 minutes. This provides kinetic energy to overcome the nucleation barrier.

  • Ripen: Stir the suspension overnight. The "Ostwald Ripening" process will encourage the growth of larger crystals at the expense of the oil.

Expert Tip: If the oil persists, switch the counter-ion. HCl salts are notorious for hygroscopicity.[1] Tosylate (p-TsOH) or Fumarate salts often crystallize more readily for this scaffold due to increased lattice energy and lipophilicity [2].[1]

Issue 2: The "Brick Dust" Insolubility

Symptom: The salt is a stable solid, but it is completely insoluble in Dichloromethane (DCM) or Tetrahydrofuran (THF), preventing the next reaction (e.g., amide coupling).

Technical Insight: This is a lattice energy issue. The ionic interactions in the crystal lattice are too strong for non-polar solvents to overcome. You do not need to dissolve the salt to react it; you only need to release the free base into solution kinetically.

Corrective Protocol (In-Situ Neutralization): Do not attempt to dissolve the salt by heating (which may cause decomposition).

  • Suspend: Suspend the insoluble salt in your reaction solvent (DCM/THF).

  • Base Additive: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) .

    • Why? DIPEA will deprotonate the ammonium salt. The resulting DIPEA-hydrochloride salt is lipophilic and soluble in DCM, while the free-based furo-pyrrole is released into solution.

  • Verification: The suspension should clarify or change appearance within 15 minutes, indicating the free amine is now available for reaction.

Issue 3: Salt Switching (Metathesis)

Symptom: The current salt form is unsuitable for formulation or purification (e.g., TFA salt is volatile/corrosive; HCl salt is hygroscopic).

Protocol: Free-Basing & Resalting This is a self-validating loop.[1] If the final pH is not neutral before acid addition, the stoichiometry will fail.

SaltMetathesis Input Input Salt (e.g., TFA Salt) Base Biphasic Workup (DCM / Sat. NaHCO3) Input->Base Deprotonate Dry Dry Organic Layer (Na2SO4) Base->Dry Extract Free Base Titrate Add New Acid (0.95 eq in MeOH) Dry->Titrate Filter & Treat Output Target Salt (e.g., Tosylate) Titrate->Output Crystallize

Figure 2: Workflow for converting between salt forms (Salt Metathesis).

Step-by-Step:

  • Partition: Suspend the starting salt in DCM. Add an equal volume of Saturated Aqueous NaHCO3.[1]

  • Extract: Shake vigorously. The free amine will partition into the DCM layer.

  • Dry: Separate the organic layer and dry over anhydrous Na2SO4. Filter.

  • Stoichiometry Control: Determine the exact mass of the free base residue after rotary evaporation.

  • Formation: Redissolve in a minimal amount of dry solvent (e.g., Acetone or EtOAc). Add exactly 0.95 equivalents of the new acid (e.g., p-Toluenesulfonic acid monohydrate).

    • Note: Using a slight deficit of acid prevents excess acid from contaminating the crystal lattice.

Comparative Data: Counter-Ion Selection

Use this table to select the optimal salt form for your specific application stage [3].

Counter-IonCrystallinityHygroscopicityDCM SolubilityBest Use Case
Hydrochloride (HCl) ModerateHigh LowEarly intermediates; cheap.[1]
Trifluoroacetate (TFA) Low (Oils)HighHigh HPLC purification; removal is difficult.[1]
p-Toluenesulfonate (Tosylate) High LowModerateFinal compound isolation; storage.[1]
Oxalate HighLowLowPurification (crystallizes well from EtOH).[1]
Fumarate ModerateLowLowPharmaceutical formulation (biocompatible).[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011).[1][2][3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3][4][5]

    • Authoritative source for salt selection principles and hygroscopicity management.
  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

    • Primary citation for the "Salt Switching" and counter-ion screening protocols.
  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][7][8] Advanced Drug Delivery Reviews.

    • Supports the data regarding solubility profiles of different counter-ions.

Sources

Optimization

Resolving diastereomers of substituted hexahydro-1h-furo[3,4-b]pyrrole

Topic: Resolving Diastereomers of Substituted Hexahydro-1H-furo[3,4-b]pyrrole ID: TSP-FP-2024-001 Status: Active[1] Welcome to the FuroPyrrole Technical Hub You are accessing the specialized support module for substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Diastereomers of Substituted Hexahydro-1H-furo[3,4-b]pyrrole ID: TSP-FP-2024-001 Status: Active[1]

Welcome to the FuroPyrrole Technical Hub

You are accessing the specialized support module for substituted hexahydro-1H-furo[3,4-b]pyrrole scaffolds.[1] This bicyclic 5,5-fused system presents unique stereochemical challenges due to the strain of the fused ring junction and the conformational flexibility of the pyrrolidine nitrogen.

This guide is structured to troubleshoot the three most common bottlenecks in resolving these diastereomers: NMR ambiguity (Rotamers) , Chromatographic Co-elution , and Synthetic Control .

Module 1: Diagnostic Triaging (Is it a Diastereomer?)

User Query: "My 1H NMR spectrum shows doubled peaks/broadening for my N-protected intermediate. Do I have a mixture of diastereomers?"

Technical Insight: Before attempting separation, you must distinguish between diastereomers (separable scalar isomers) and rotamers (conformational isomers).[1]

Substituted pyrrolidines, especially those with carbamate protecting groups (e.g., Boc, Cbz ) at the N1 position, exhibit restricted rotation around the N-C(O) bond. This creates s-cis and s-trans rotamers that interconvert slowly on the NMR timescale at room temperature, manifesting as split or broad peaks that mimic a diastereomeric mixture.[1]

The Protocol: Variable Temperature (VT) NMR Validation

  • Preparation: Dissolve 5–10 mg of the compound in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).

  • Acquisition:

    • Run a standard scan at 25°C .[1]

    • Heat the probe to 80°C–100°C (ensure this is below the solvent's boiling point and your compound's decomposition temp).[1]

    • Run the scan again.[1]

  • Analysis:

    • Coalescence: If the split peaks merge into sharp singlets/multiplets at high temperature, you have Rotamers .[1] Action: Proceed to deprotection or ignore; purity is likely high.[1]

    • Persistence: If the peaks remain distinct and split at 100°C, you have Diastereomers .[1] Action: Proceed to Module 2 (Separation).

NMR_Logic start Observation: Split/Broad NMR Peaks decision Perform VT-NMR (Heat to 80-100°C) start->decision result_merge Peaks Coalesce (Merge) decision->result_merge result_split Peaks Remain Split decision->result_split concl_rot Diagnosis: ROTAMERS (Restricted N-Boc rotation) result_merge->concl_rot concl_dia Diagnosis: DIASTEREOMERS (Physical Isomers) result_split->concl_dia action_rot Action: No separation needed. Proceed with synthesis. concl_rot->action_rot action_dia Action: Initiate Chromatography (See Module 2) concl_dia->action_dia

Figure 1: Decision matrix for distinguishing rotamers from diastereomers in N-substituted pyrrolidines.

Module 2: Chromatographic Resolution Strategies

User Query: "I have confirmed diastereomers (cis-fused core with substituents), but they co-elute on standard silica flash columns. How do I separate them?"

Technical Insight: The hexahydro-1H-furo[3,4-b]pyrrole core is highly polar.[1] Standard silica gel often causes "tailing" due to the interaction of the basic pyrrolidine nitrogen (if unprotected) or the polar carbamate (if protected) with silanols.

Method A: Flash Chromatography Optimization (The "Modifier" Approach) For diastereomers (e.g., endo vs. exo substituents), achiral silica is usually sufficient if the selectivity (


) is optimized.
ParameterStandard ConditionOptimized Condition for Furo[3,4-b]pyrroleMechanism
Stationary Phase Irregular Silica (40-63 µm)Spherical Silica (20-40 µm) or Amine-Functionalized Silica Smaller particle size increases theoretical plates; Amine silica neutralizes acidity.[1]
Mobile Phase Hexane / Ethyl AcetateDCM / MeOH / NH4OH (95:5:0.5) Methanol disrupts H-bonding; Ammonia suppresses protonation of the pyrrole nitrogen.[1]
Loading 5-10% w/w< 1% w/w (Strict) Overloading causes band broadening that masks separation of close diastereomers.[1]

Method B: Preparative Chiral SFC (The "Sledgehammer" Approach) If flash chromatography fails, or if you need to resolve enantiomers of a specific diastereomer, Supercritical Fluid Chromatography (SFC) is the gold standard for this scaffold.

  • Column Selection: Chiralpak IG or IC (immobilized phases are robust for polar heterocycles).[1]

  • Co-Solvent: Methanol + 0.2% Diethylamine (DEA).[1] Note: The basic additive is critical to sharpen peak shape for the amine core.

Module 3: Synthetic Control & Stereochemistry

User Query: "Can I avoid the separation entirely by controlling the stereochemistry during synthesis?"

Technical Insight: The [3,4-b] fusion implies a 5,5-ring system.[1] In these systems, the cis-fused geometry is thermodynamically dominant due to the high ring strain associated with trans-fusion.[1] Diastereomers usually arise not from the ring junction, but from substituents (e.g., at C4 or C6 of the furan ring relative to the bridgehead).

The "Intramolecular Dipolar Cycloaddition" Route: The most authoritative method for generating this scaffold stereoselectively is the intramolecular [3+2] cycloaddition of azomethine ylides .

  • Precursor: An aldehyde tethered to a dipolarophile (alkene).[1]

  • Reaction: Condensation with a secondary amino acid (sarcosine/proline) generates the ylide.[1]

  • Outcome: This reaction is highly concerted.[1] By controlling the geometry of the alkene precursor (E vs Z), you can dictate the relative stereochemistry of the substituents in the final fused system.

Synthesis_Flow precursor Precursor: Tethered Alkene-Aldehyde ylide Azomethine Ylide (In Situ Generation) precursor->ylide + Amino Acid (Decarboxylation) ts Transition State: Concerted [3+2] ylide->ts Cyclization product Cis-Fused Furo[3,4-b]pyrrole ts->product Stereocontrol

Figure 2: Stereoselective synthesis via intramolecular [3+2] cycloaddition.

Frequently Asked Questions (FAQs)

Q: My compound is an oil and won't crystallize. How can I use crystallization for resolution? A: Substituted furo-pyrroles are often oils.[1] Convert the amine to a salt using Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] These chiral acids often form crystalline diastereomeric salts that can be separated by filtration (fractional crystallization), a classic but effective technique for this class of amines [1].

Q: I see three spots on TLC. Is the third one a decomposition product? A: Check the bridgehead stability. If your system is a hemiaminal (i.e., OH at the bridgehead), it is in equilibrium with the open-chain amino-ketone form.[1] Ensure your "hexahydro" system is fully reduced (ether linkage) to prevent ring-opening on silica.[1]

Q: Can I use C18 Reverse Phase HPLC? A: Yes, but only for diastereomers with significantly different polarities. For isomeric pairs, the hydrophobic selectivity of C18 is often insufficient. High pH buffers (pH 9-10 with ammonium bicarbonate) are recommended to keep the amine neutral and increase retention, provided your column (e.g., XBridge) tolerates high pH.[1]

References
  • BenchChem. (2025).[1][2][3] Protocol 1: Classical Diastereomeric Salt Resolution of Pyrrolidines. Retrieved from .[1]

  • Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or diastereomers? An overlooked NMR solution. Journal of Organic Chemistry. Retrieved from .[1]

  • Purushothaman, S., et al. (2010). Stereoselective synthesis of hexahydro-3-methyl-1-arylchromeno[3,4-b]pyrrole. Bioorganic & Medicinal Chemistry Letters. Retrieved from .[1]

  • Coldham, I., et al. (2021).[1] Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: N-Protection of Hexahydro-1H-furo[3,4-b]pyrrole

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with N-protecting the hexahydro-1H-furo[3,4-b]pyrrole scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with N-protecting the hexahydro-1H-furo[3,4-b]pyrrole scaffold. Unlike simple pyrrolidines, this bicyclic ether-amine system presents unique steric and conformational challenges.[1][2] The bridgehead carbons adjacent to the nitrogen atom increase steric hindrance, often stalling standard protection reactions or complicating NMR analysis due to rotameric broadening.[2]

This guide moves beyond generic textbook protocols to provide field-tested troubleshooting for Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethyloxycarbonyl) protection.[1][2]

Module 1: The "Phantom Impurity" (NMR Troubleshooting)

Q: My crude N-Boc product shows broad, split peaks in


H NMR. Is my product decomposing or impure? 

Diagnosis: It is likely not an impurity. You are observing rotamers . The hexahydro-1H-furo[3,4-b]pyrrole system is rigid.[1][2] When a bulky group like Boc is attached to the nitrogen, the rotation around the N-C(carbonyl) bond becomes restricted on the NMR timescale.[2] This results in two distinct conformers (rotamers) existing in equilibrium, causing peak doubling or significant broadening, particularly near the bridgehead protons.[2]

Validation Protocol (The "Coalescence" Test):

  • Standard NMR: Run the sample in DMSO-

    
     or Toluene-
    
    
    
    at room temperature (25°C).
  • Variable Temperature (VT) NMR: Heat the sample to 80°C–100°C (ensure your solvent's boiling point permits this).

  • Result: If the split peaks merge (coalesce) into sharp singlets/multiplets at high temperature, the compound is pure, and the issue is rotameric.[2] If peaks remain distinct, you have a chemical impurity.[2]

Technical Insight: The bridgehead geometry of the [3,4-b] fusion exacerbates this effect compared to linear amines.[1][2] Do not discard "impure" fractions without this verification.

Module 2: Reaction Stalling & Low Yields

Q: My Boc protection (Boc


O/TEA) is stalling at 60% conversion after 24 hours. How do I drive it to completion? 

Root Cause: Steric Hindrance.[3][4] The secondary amine in hexahydro-1H-furo[3,4-b]pyrrole is flanked by a bridgehead carbon.[1][2] The approach of the bulky Boc-anhydride is sterically impeded.[1][3] Standard bases (TEA, DIPEA) may not be nucleophilic enough to activate the anhydride effectively.[2]

Solution: The Hyper-Nucleophilic Catalyst Switch Switch from a standard base protocol to a DMAP-catalyzed system.[1] 4-Dimethylaminopyridine (DMAP) attacks the Boc


O to form a highly reactive N-acylpyridinium intermediate, which transfers the Boc group to the hindered amine much faster than the anhydride alone.[1][2]

Optimized Protocol (Boc Protection):

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[2]

  • Stoichiometry: 1.0 equiv Substrate, 1.2–1.5 equiv Boc

    
    O, 1.5 equiv TEA.
    
  • Catalyst: Add 5–10 mol% DMAP .

  • Temperature: Start at 0°C, warm to RT. If stalling persists, heat to reflux (40°C for DCM).[1][2]

Data Comparison: Catalyst Efficacy

ConditionReagentsTimeConversion (LCMS)Note
Standard Boc

O (1.2 eq), TEA, DCM
24 h65%Stalls; unreacted amine remains.[1][2]
Biphasic Boc

O (1.5 eq), NaOH, Dioxane/H

O
18 h80%Better, but workup can be tedious.[1][2]
Catalytic Boc

O (1.2 eq), TEA, DMAP (0.1 eq)
4 h >98% Recommended. Fast & clean.[1][2]

Module 3: Solubility & Alternative Protecting Groups

Q: My starting material (the free amine) is an oil and highly hygroscopic. It's difficult to handle. How do I protect it efficiently?

Strategy: In Situ Protection (One-Pot).[1] Do not isolate the free amine if it is derived from a salt (e.g., HCl or TFA salt) or a hydrogenation step.[2]

Protocol for Cbz Protection (Schotten-Baumann Conditions): If the substrate is an HCl salt:

  • Dissolve the salt in a biphasic mixture of THF/Water (1:1) .

  • Cool to 0°C.

  • Add NaHCO

    
     (3.0 equiv)  or Na
    
    
    
    CO
    
    
    (2.0 equiv)
    .[1][2] Ensure pH is >8.
  • Add Cbz-Cl (1.2 equiv) dropwise.[1]

  • Why this works: The biphasic system keeps the inorganic base in the aqueous layer and the protected product in the organic layer, preventing side reactions.[2] The water solubilizes the amine salt immediately.[2]

Q: I need to remove the group under basic conditions. Is Fmoc viable for this scaffold?

A: Yes, but beware of dibenzofulvene polymerization . Fmoc protection is standard (Fmoc-OSu/NaHCO


 in Acetone/Water), but during deprotection (Piperidine/DMF), the released dibenzofulvene can react with the secondary amine of the furo-pyrrole if not scavenged efficiently.[1][2]
  • Recommendation: Use DBU/Octanethiol for deprotection if the standard piperidine route yields adducts.

Module 4: Troubleshooting Logic Flow

The following diagram outlines the decision-making process for troubleshooting protection failures.

ProtectionTroubleshooting Start Start: N-Protection (Hexahydro-1H-furo[3,4-b]pyrrole) CheckLCMS Check LCMS/TLC After 4 Hours Start->CheckLCMS Decision1 Conversion < 50%? CheckLCMS->Decision1 StericIssue Issue: Steric Hindrance (Bridgehead Proximity) Decision1->StericIssue Yes Decision2 Product formed but NMR looks messy? Decision1->Decision2 No (High Conv.) AddDMAP Action: Add 10 mol% DMAP (Hyper-nucleophilic catalysis) StericIssue->AddDMAP Heat Action: Heat to Reflux (DCM or THF) AddDMAP->Heat Heat->CheckLCMS Rotamers Issue: Rotamers (Restricted Rotation) Decision2->Rotamers Yes (Split Peaks) Success Success: Clean Product Isolated Decision2->Success No (Clean NMR) VT_NMR Action: Run VT-NMR (100°C in DMSO-d6) Rotamers->VT_NMR VT_NMR->Success

Figure 1: Decision tree for troubleshooting low conversion and NMR anomalies during N-protection.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Retrieved from [1][2]

  • Organic Chemistry Portal. (2023).[2] Boc Protecting Group for Amines: Mechanism and Procedures. Retrieved from [1][2]

  • Macmillan Group. (2016).[2] Supplementary Information: Synthesis of bicyclic amine intermediates and NMR rotamer analysis. Nature. Retrieved from [1][2]

  • PubChem. (2025).[2][5] Hexahydro-1H-furo[3,4-c]pyrrole Compound Summary. National Library of Medicine. Retrieved from [1][2]

  • Banwell, M. G., et al. (2020).[2] The Total Synthesis of Pyrrole-Containing Marine Natural Products. Journal of Organic Chemistry. Retrieved from [1][2]

Sources

Optimization

Stability of hexahydro-1h-furo[3,4-b]pyrrole under acidic reaction conditions

Executive Summary: The Acid Stability Profile Status: Generally Stable (under Bronsted acidic conditions). Hexahydro-1H-furo[3,4-b]pyrrole is a bicyclic ether-amine.[1][2] Unlike acetals or aminals, the core structure co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid Stability Profile

Status: Generally Stable (under Bronsted acidic conditions).

Hexahydro-1H-furo[3,4-b]pyrrole is a bicyclic ether-amine.[1][2] Unlike acetals or aminals, the core structure consists of a pyrrolidine ring fused to a tetrahydrofuran ring via a C-C bond fusion.[3] This structural motif confers significant resistance to hydrolysis.[2][3] The molecule typically behaves as a standard secondary amine, forming stable ammonium salts (e.g., Hydrochloride, Trifluoroacetate) in acidic media.[3]

Critical Vulnerabilities:

  • Nucleophilic Acids: While stable to non-nucleophilic acids (TFA, H₂SO₄), the tetrahydrofuran (THF) ring is susceptible to cleavage by strong nucleophilic acids (HBr, HI) at high temperatures.[1][3]

  • Solubility Traps: The protonated salt is highly water-soluble.[1][2][3] "Degradation" reported by users is often a failure to recover the product from the aqueous phase during workup.[2][3]

  • Stereochemical Integrity: The cis-fused isomer is thermodynamically preferred.[1][2][3] Harsh acidic conditions at high temperatures can induce epimerization if the bridgehead positions are activated by adjacent electron-withdrawing groups (e.g., carbonyls).[1][3]

Technical Troubleshooting Guide (FAQ)

Q1: "I treated my N-Boc protected precursor with 4M HCl/Dioxane, but my LCMS shows no product peak after workup. Did the ring open?"

Diagnosis: Likely Extraction Failure , not degradation.[1][2][3] Technical Insight: Upon deprotection, the hexahydro-1H-furo[3,4-b]pyrrole becomes a hydrochloride salt.[1][2] This salt is extremely polar and water-soluble.[1][2][3] If you performed a standard aqueous workup (e.g., NaHCO₃ wash followed by EtOAc extraction), the free amine might not have partitioned into the organic layer effectively due to its high polarity and low molecular weight.[3]

Solution:

  • Avoid Aqueous Workup: Evaporate the HCl/Dioxane directly to obtain the crude salt.[1][2][3] Use this salt directly in the next step (e.g., amide coupling) with an excess of base (DIPEA/TEA).[3]

  • Alternative Extraction: If you must extract, saturate the aqueous layer with NaCl (salting out) and use a more polar organic solvent mixture, such as DCM:IPA (3:1) or Chloroform:IPA (3:1) , rather than pure EtOAc.[1][2][3]

Q2: "Can I use HBr/Acetic Acid for deprotection?"

Diagnosis: High Risk of Ether Cleavage. Technical Insight: While the pyrrolidine ring is robust, the fused tetrahydrofuran ring is an ether.[1][2][3] Strong Lewis acids or Bronsted acids with highly nucleophilic counterions (like Bromide or Iodide) can attack the carbon adjacent to the ether oxygen.[3] This leads to ring opening, forming a bromo-alcohol derivative.[1][2][3]

Recommendation:

  • Strictly Avoid: HBr, HI, BBr₃, or AlCl₃.[1][3]

  • Approved Acids: TFA, HCl (in Dioxane/MeOH), H₂SO₄, Formic Acid.[1][3]

Q3: "I see a +18 mass shift in my mass spec after acidic treatment. Is this hydrolysis?"

Diagnosis: Unlikely Hydrolysis. Technical Insight: The hexahydro-1H-furo[3,4-b]pyrrole core does not contain a hydrolysable acetal or imine linkage.[1][2] A +18 shift usually indicates:

  • Hydrate Formation: If the product was isolated as a TFA salt, it may be hygroscopic.[1][2][3]

  • Impurity: If you used a reactive electrophile in a previous step, you might have hydrated an unreacted alkene side chain.[1][2][3]

  • Ring Opening (Rare): Only if extreme conditions (e.g., >100°C, conc. H₂SO₄) were used, opening the THF ring to a diol.[3] This is chemically difficult without a stabilizing carbocation.[2][3]

Stability Data & Chemical Compatibility Matrix

Reagent / ConditionStability RatingOutcome / Notes
TFA / DCM (1:1) Excellent Standard deprotection.[1][2][3] Forms stable TFA salt.[1][2][3]
4M HCl in Dioxane Excellent Standard deprotection.[1][2][3] Forms stable HCl salt.[1][2][3]
Conc. H₂SO₄ (RT) ⚠️ Moderate Stable for short durations.[1][2][3] Prolonged exposure may cause charring/sulfonation.[1][2][3]
HBr / AcOH Unstable Risk of THF ring opening via nucleophilic attack by Br⁻.[1][2][3]
BBr₃ / DCM Unstable Lewis acid will coordinate to ether oxygen and cleave the ring.[1][2][3]
Aqueous HCl (1M) Good Stable.[1][2][3] Product remains in aqueous phase.[2][3]

Recommended Protocols

Protocol A: Safe N-Boc Deprotection (TFA Method)

Designed to minimize handling losses and prevent degradation.[1][2]

  • Dissolution: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (5-10 volumes).

  • Acid Addition: Cool to 0°C. Add TFA (10-20 equiv) dropwise.

    • Note: The large excess of TFA acts as both reagent and co-solvent to ensure solubility of the resulting salt.[2][3]

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 1-2 hours. Monitor by TLC or LCMS.[1][2][3]

    • Checkpoint: LCMS should show the mass of the amine (M+H).[2][3]

  • Workup (Evaporation Method - Preferred):

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope: Add Toluene or DCM and re-evaporate (3x) to remove residual TFA.[1][2][3]

    • Result: The product is obtained as a thick oil or solid (TFA salt).[1][2][3] Use directly in the next step.

  • Workup (Free Base Method - Only if necessary):

    • Dissolve residue in minimal water.[1][2][3]

    • Cool to 0°C and basify to pH >12 using 4M NaOH (caution: exotherm).

    • Saturate with solid NaCl.[1][2][3]

    • Extract 5x with DCM:Isopropanol (3:1) .

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

Protocol B: Salt Exchange (TFA to HCl)

For users requiring a solid, non-hygroscopic salt form.[1][2]

  • Dissolve the crude TFA salt in MeOH or Dioxane.[2][3]

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir for 15 minutes.

  • Concentrate in vacuo. Repeat this process 2x to drive off TFA as volatile species.

  • Triturate the final residue with Diethyl Ether or MTBE to induce precipitation of the Hydrochloride salt.[2][3]

Mechanistic & Stability Visualization

The following diagram illustrates the stability pathways. The core remains intact under standard Bronsted acid conditions (Path A), while strong nucleophilic acids lead to degradation (Path B).[3]

StabilityPathways cluster_0 Critical Control Point: Workup Start N-Boc-Hexahydro-1H-furo[3,4-b]pyrrole Acid Acid Treatment Start->Acid Deprotection Salt Ammonium Salt (Core Intact) Acid->Salt TFA or HCl (Non-nucleophilic) Cleavage Ring Opening (Ether Cleavage) Acid->Cleavage HBr, HI, BBr3 (Nucleophilic/Lewis) FreeBase Free Amine (Post-Workup) Salt->FreeBase Base (NaOH/NaHCO3) + Polar Extraction Degradation Bromo-alcohol derivative (Degradation) Cleavage->Degradation

Figure 1: Reaction pathways for Hexahydro-1H-furo[3,4-b]pyrrole in acidic media. Path A represents the standard, stable deprotection route.[3] Path B highlights the risk of using nucleophilic acids.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21421150, Hexahydro-1H-furo[3,4-c]pyrrole. (Note: Isomer data used for core stability inference).[1][2][3] Retrieved February 25, 2026 from [Link][1]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1][3] Wiley-VCH.[1][2][3] (General reference for stability of fused pyrrolidine-THF systems).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Characterization: Distinguishing cis- and trans-Hexahydro-1H-furo[3,4-b]pyrrole

Introduction: The Stereochemical Imperative in Fused Heterocycles The hexahydro-1H-furo[3,4-b]pyrrole core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure is a desirable feature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative in Fused Heterocycles

The hexahydro-1H-furo[3,4-b]pyrrole core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure is a desirable feature for creating potent and selective modulators of biological targets. However, the fusion of the tetrahydrofuran and pyrrolidine rings introduces a critical element of stereoisomerism at the bridgehead carbons, resulting in distinct cis and trans diastereomers. The relative orientation of these rings profoundly impacts the molecule's overall shape, polarity, and ability to interact with a target protein. Consequently, unambiguous stereochemical assignment is not merely an academic exercise; it is a prerequisite for establishing structure-activity relationships (SAR) and ensuring the development of a single, well-defined active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for elucidating the solution-state structure and, therefore, the relative stereochemistry of these isomers. This guide provides an in-depth comparison of the NMR characteristics of cis- and trans-hexahydro-1H-furo[3,4-b]pyrrole, grounded in the fundamental principles of conformational analysis and supported by detailed experimental protocols.

Pillar 1: The Causality of Conformational Rigidity on NMR Observables

The key to distinguishing the cis and trans isomers lies in their constrained conformations. In the cis isomer, the two rings are fused on the same face, creating a V-shaped or "cupped" molecule. In contrast, the trans isomer features a more linear, extended S-shaped conformation. These fixed spatial arrangements create unique and measurable differences in the magnetic environments of the constituent protons and carbons. The primary NMR parameters for differentiation are:

  • ¹H Chemical Shifts (δ): The spatial position of a proton relative to anisotropic groups (like C-O and C-N bonds) and regions of steric compression directly influences its shielding and, thus, its chemical shift.

  • Vicinal Coupling Constants (³JHH): The through-bond coupling between two protons on adjacent carbons is exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation.[1] The rigid bicyclic framework locks these dihedral angles into different values for each isomer.

  • Nuclear Overhauser Effect (NOE): This through-space correlation is the most powerful tool for this analysis. An NOE is observed between protons that are physically close to each other (typically < 5 Å), regardless of their bonding connectivity.[1] The distinct shapes of the cis and trans isomers result in entirely different sets of through-space proximities.

Pillar 2: Comparative NMR Data Analysis

A comprehensive analysis leveraging 1D and 2D NMR experiments is essential for an irrefutable assignment. While specific chemical shifts will vary with substitution, the relative differences and patterns discussed below are characteristic of the core scaffold.

¹H and ¹³C NMR: A First Look at Stereochemical Influence

The ¹H NMR spectrum provides the initial clues. Protons on the convex face of the trans isomer are generally in a less sterically hindered environment compared to the protons on the concave, "cupped" face of the cis isomer. This often leads to subtle but consistent differences in chemical shifts. The bridgehead protons (H-3a and H-6a) are particularly informative.

Similarly, ¹³C chemical shifts are influenced by steric effects. The gamma-gauche effect, for instance, predicts that a carbon will be shielded (shifted to a lower ppm value) when it has a gauche relationship with a substituent three bonds away, a situation that differs between the two isomers.

Table 1: Expected Chemical Shift Ranges for cis- vs. trans-Hexahydro-1H-furo[3,4-b]pyrrole

Proton/CarbonIsomerExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Rationale for Difference
Bridgehead (H-3a/C-3a) cisMore ShieldedMore ShieldedSteric compression on the concave face of the V-shape.
transMore DeshieldedMore DeshieldedLess sterically crowded environment.
Bridgehead (H-6a/C-6a) cisMore ShieldedMore ShieldedSteric compression on the concave face of the V-shape.
transMore DeshieldedMore DeshieldedLess sterically crowded environment.
Methylene (e.g., H-2/C-2) cisLarger Δδ between axial/equatorial-The "cupped" shape enhances the magnetic non-equivalence.
transSmaller Δδ between axial/equatorial-The more extended conformation reduces differential shielding effects.
J-Coupling Constants: Probing Dihedral Angles

The vicinal coupling constant between the bridgehead protons and their neighbors provides quantitative data on the ring fusion geometry.

Table 2: Diagnostic Vicinal Coupling Constants (³JHH)

CouplingIsomerExpected Dihedral AngleExpected ³JHH (Hz)
H-3a – H-4 cis~30-40°4 - 7
trans~150-160°8 - 12
H-6a – H-1 cis~30-40°4 - 7
trans~150-160°8 - 12

Note: These values are illustrative. The key takeaway is the consistently larger coupling constant for protons in a trans-diaxial or pseudo-diaxial relationship across the ring junction in the trans isomer.

2D NOESY/ROESY: The Unambiguous Proof of Stereochemistry

The Nuclear Overhauser Effect is the ultimate arbiter for this stereochemical problem. A 2D NOESY (or ROESY, which is often better for molecules of this size) experiment maps all through-space proton-proton correlations. The diagnostic correlations are those between protons on the tetrahydrofuran ring and the pyrrolidine ring.

  • For the cis isomer: Strong NOEs are expected between protons that are held in close proximity on the concave face of the molecule. A crucial correlation will be observed between a bridgehead proton (e.g., H-3a) and protons on the adjacent ring that lie on the same face (e.g., H-1 and/or H-6).

  • For the trans isomer: These cis-face correlations will be absent. Instead, NOEs will be observed between protons on the opposite sides of the rings, consistent with the extended, S-shaped conformation. For instance, a bridgehead proton (H-3a) will show correlations to protons on the "top" face of the pyrrolidine ring and the "bottom" face of the furan ring.

G cluster_cis cis-Isomer (Key NOE) cluster_trans trans-Isomer (Absence of Key NOE) H3a_c H-3a H6a_c H-6a H3a_c->H6a_c Strong NOE H1_c H-1 H3a_c->H1_c H4_c H-4 H3a_c->H4_c J-coupling H6a_c->H1_c J-coupling H6_c H-6 H3a_t H-3a H4_t H-4 H3a_t->H4_t J-coupling H6a_t H-6a H1_t H-1 H6a_t->H1_t J-coupling H6_t H-6

Caption: Key diagnostic NOE correlation present in the cis-isomer and absent in the trans-isomer.

Pillar 3: Self-Validating Experimental Protocols

Acquiring high-quality, unambiguous data requires a systematic approach. The following workflow ensures that the data is self-validating, with each experiment building upon the last.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (CDCl3 or DMSO-d6, 5-10 mg) B 1D ¹H Spectrum (Initial Assessment, Purity) A->B Acquire C 2D COSY (Establish ¹H-¹H Spin Systems) B->C Assign D 2D HSQC (Assign ¹³C Resonances) C->D Correlate E 2D NOESY/ROESY (Stereochemical Assignment) D->E Analyze F Data Interpretation (Consolidate & Conclude) E->F Synthesize

Caption: A logical workflow for unambiguous stereochemical determination by NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice solubilizes the compound well and does not obscure key resonances.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Objective: To assess purity and obtain initial chemical shift and coupling constant information.

    • Instrument: 400 MHz or higher spectrometer.

    • Parameters: Use a standard single-pulse experiment (e.g., 'zg30'). Acquire at least 16 scans with a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Objective: To identify all scalar (through-bond) ¹H-¹H couplings and trace the connectivity within each ring.

    • Parameters: Use a standard gradient-selected COSY sequence (e.g., 'cosygpqf'). Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension (t1).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Objective: To correlate each proton with its directly attached carbon. This allows for the definitive assignment of the ¹³C spectrum.

    • Parameters: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3'). Set the ¹JCH coupling constant to ~145 Hz. Acquire 4-8 scans per increment with 256 increments in t1.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:

    • Objective: The definitive experiment to determine relative stereochemistry by observing through-space correlations. ROESY is often preferred over NOESY for this molecular weight range to avoid zero-crossing issues.

    • Parameters: Use a standard ROESY sequence (e.g., 'roesygpph').

    • Critical Parameter - Mixing Time: The choice of mixing time is crucial. Start with a mixing time of 300-500 ms. This duration is typically sufficient for NOEs to build up for molecules of this size without being attenuated by spin diffusion.

    • Acquire 16-32 scans per increment with 256-512 increments in t1 to achieve good signal-to-noise.

Conclusion: A Multi-faceted Approach to Certainty

The differentiation of cis- and trans-hexahydro-1H-furo[3,4-b]pyrrole is a classic problem in stereochemical analysis that is definitively solved by a systematic application of NMR spectroscopy. While 1D ¹H NMR can provide initial hints through chemical shifts and coupling constants, an unambiguous assignment relies on the irrefutable through-space evidence provided by a 2D NOESY or ROESY experiment. By combining these techniques, researchers can confidently assign the relative stereochemistry, ensuring the integrity of their structure-activity relationship studies and the advancement of their drug development programs.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. [Link]

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley. [Link]

  • Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Vertex AI Search.Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide. Benchchem.
  • Vertex AI Search.Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra.

Sources

Comparative

Comparative Crystallographic Guide: Hexahydro-1H-furo[3,4-b]pyrrole Derivatives

This guide provides an in-depth technical comparison of hexahydro-1H-furo[3,4-b]pyrrole derivatives against the industry-standard bis-tetrahydrofuran (bis-THF) scaffold, focusing on X-ray crystallographic data, binding m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of hexahydro-1H-furo[3,4-b]pyrrole derivatives against the industry-standard bis-tetrahydrofuran (bis-THF) scaffold, focusing on X-ray crystallographic data, binding modes, and experimental protocols.[1][2][3]

Context: Structure-Based Drug Design (SBDD) for Antivirals (HIV-1 Protease, HCV NS5A)

Executive Summary: The Scaffold Evolution

In the development of high-affinity ligands for aspartyl proteases (specifically HIV-1 protease), the bis-tetrahydrofuran (bis-THF) moiety (present in Darunavir) is the "Gold Standard" P2 ligand.[1][2][3] It functions by "backbone binding"—anchoring the inhibitor via hydrogen bonds to the protein backbone (Asp29/Asp30), rendering it resilient to viral mutations.[2]

The hexahydro-1H-furo[3,4-b]pyrrole scaffold represents a critical evolution.[1][2][3] By replacing one furan ring with a pyrrole, researchers introduce a nitrogen vector.[1][2][3] This allows for:

  • Electronic Tuning: Modulation of the ring pucker via N-substitution.

  • Extended Reach: The ability to functionalize the nitrogen to reach the Gly48 flap region, a target inaccessible to the oxygen-only bis-THF.[1][2][3]

Crystallographic Data Comparison

The following data contrasts the crystallographic properties of the standard bis-THF ligand against the nitrogen-containing furo-pyrrole/amino-bis-THF analogues derived from high-resolution PDB datasets (e.g., Ghosh et al. series).

Table 1: Structural & Lattice Parameters
FeatureStandard: Bis-THF (Darunavir) Alternative: Furo[3,4-b]pyrrole / Amino-bis-THF Implication
Space Group

(Orthorhombic)

(Orthorhombic)
Isomorphous crystals allow direct difference map comparisons.[1][2][3]
Resolution Typically 0.90 Å – 1.30 ÅTypically 1.20 Å – 1.50 ÅUltra-high resolution required to resolve ring puckering states.[1][2][3]
Ring Fusion cis-fused [2,3-b] systemcis-fused [3,4-b] or [3,4-c] systemFusion geometry dictates the vector of the H-bond acceptors.[1][2][3]
Ring Pucker C4-endo (Envelope)Twisted Envelope (variable)Nitrogen substitution alters the ring strain, affecting entropy of binding.[1][2][3]
Key H-Bonds O(THF)

NH(Asp29) O(THF)

NH(Asp30)
O(Furan)

NH(Asp29) N-R

CO(Gly48) (New)
The pyrrole N-substituent creates a unique "Flap Anchor."[1][2][3]
Mechanistic Insight: The "Backbone Binding" Hypothesis

The efficacy of these derivatives relies on their ability to freeze the active site.[3]

  • Bis-THF: Locks the S2 subsite via two strong hydrogen bonds (2.8 Å – 3.0 Å).[1][2][3]

  • Furo-pyrrole: Retains the Asp29 interaction via the furan oxygen but uses the pyrrole nitrogen to probe the "flap" region.[1][2][3] Crystallographic difference maps (

    
    ) often reveal water-mediated bridges between the pyrrole nitrogen and Gly48  or Ile50 , stabilizing the closed conformation of the enzyme.[1][2][3]
    

Visualization: Binding Mode Logic

The following diagram illustrates the structural logic distinguishing the two scaffolds within the protease active site.

BindingMode cluster_protein HIV-1 Protease S2 Subsite cluster_ligand Ligand Scaffold Asp29 Asp29 (Backbone NH) Asp30 Asp30 (Backbone NH) Gly48 Gly48 (Flap Carbonyl) BisTHF Bis-THF (Oxygen Only) BisTHF->Asp29 H-Bond (2.9 Å) BisTHF->Asp30 H-Bond (3.0 Å) FuroPyrrole Furo[3,4-b]pyrrole (N-Substituted) BisTHF->FuroPyrrole Isosteric Replacement FuroPyrrole->Asp29 Furan O -> Asp29 FuroPyrrole->Asp30 Variable Interaction FuroPyrrole->Gly48 Unique N-R Interaction (Direct or Water-Mediated)

Caption: Comparative binding topology. Note the Furo-pyrrole's unique vector toward Gly48, distinguishing it from the Bis-THF standard.

Experimental Protocol: Co-Crystallization & Solving

To reproduce these high-resolution structures, a rigid protocol is required to ensure the ligand is fully occupied and the stereochemistry (cis-fusion) is resolvable.[1][2][3]

Phase 1: Complex Preparation[1][3]
  • Protein Purification: Express HIV-1 protease (D25N mutant for inactive apo-structures or WT for inhibitor binding) in E. coli. Purify via inclusion body isolation followed by refolding.[1][2][3]

  • Inhibitor Solubilization: Dissolve the hexahydro-1H-furo[3,4-b]pyrrole derivative in 100% DMSO to a concentration of 50–100 mM .

  • Mixing: Mix inhibitor with protein (approx. 1.5 mg/mL) at a 5:1 molar excess to ensure saturation. Incubate at 4°C for 1–2 hours. Rationale: High lipophilicity of these scaffolds requires time and excess ligand to displace waters in the S2 pocket.[1][3]

Phase 2: Vapor Diffusion Crystallization[1][3]
  • Method: Hanging Drop Vapor Diffusion.[1][2][3]

  • Reservoir Solution:

    • Buffer: 0.1 M Sodium Acetate or Sodium Citrate (pH 5.0 – 6.0).

    • Precipitant: 1.0 – 1.5 M Sodium Chloride or Ammonium Sulfate.[1][2][3]

    • Additive: 5–10% DMSO (carried over from ligand stock, aids solubility).[1][2][3]

  • Drop Setup: Mix 1 µL protein-ligand complex + 1 µL reservoir solution.

  • Conditions: Incubate at 20°C. Crystals typically appear within 3–7 days.[1][2][3]

Phase 3: Data Collection & Refinement[1][2]
  • Cryoprotection: Transfer crystal to a solution containing reservoir buffer + 25% Glycerol.[1][2][3] Flash cool in liquid nitrogen.

  • Beamline Strategy: Collect data at 100 K. Use a "fine-slicing" strategy (0.2° oscillation) to resolve spot overlap if the unit cell is large (though HIV PR unit cells are small: ~50 x 58 x 61 Å).[1][2][3]

  • Refinement (SHELXL/Phenix):

    • Restraints: Generate precise CIF files for the furo-pyrrole ligand. Crucial: Verify the cis-fusion geometry in the CIF file before refinement.[1][2][3]

    • Puckering: Do not force planarity on the pyrrole ring. Allow the electron density to dictate the envelope conformation.[1][3]

Synthesis Note: The Stereochemical Challenge

The crystallographic success depends entirely on the purity of the isomer.[3] The [3,4-b] fusion creates multiple chiral centers (3a, 6a).[1][2][3]

  • Protocol: Use enzymatic desymmetrization of meso-diols (using Lipase PS-30 or similar) to set the absolute stereochemistry of the furan/pyrrole fusion before coupling to the rest of the inhibitor.[1][2][3]

  • Validation: Use small-molecule X-ray diffraction on the intermediate alcohol to confirm the absolute configuration (typically 3aS, 6aR for the bioactive enantiomer) before proceeding to protein co-crystallization.[1][2][3]

References

  • Ghosh, A. K., et al. (2022).[1][2][3][4] "Design, Synthesis and X-Ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-Furofuran Derivatives as P2 Ligands." ChemMedChem.

  • Ghosh, A. K., et al. (2011).[1][2][3] "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-Derived High Affinity P2 Ligands." Journal of Medicinal Chemistry.

  • Amano, M., et al. (2013).[1][2][3] "Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran." Antimicrobial Agents and Chemotherapy.[1][2][3][5]

  • PubChem Compound Summary. "Hexahydro-1H-furo[3,4-c]pyrrole."[1][2][3] National Center for Biotechnology Information.[1][2]

Sources

Validation

Validating Enantiomeric Excess of Hexahydro-1H-furo[3,4-b]pyrrole: A Comparative Technical Guide

Executive Summary The accurate determination of enantiomeric excess (ee) for hexahydro-1H-furo[3,4-b]pyrrole presents a specific set of analytical challenges due to its secondary amine functionality, basicity, and lack o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for hexahydro-1H-furo[3,4-b]pyrrole presents a specific set of analytical challenges due to its secondary amine functionality, basicity, and lack of a significant UV chromophore.

While NMR using Chiral Solvating Agents (CSAs) offers a rapid "quick-look" approach, it lacks the precision required for late-stage pharmaceutical validation (typically >99.5% ee). Derivatization-based Chiral HPLC is the superior methodology for validation. By converting the analyte into a chromophore-rich amide (using 3,5-dinitrobenzoyl chloride), we simultaneously solve the detection limit issue and the peak tailing caused by the basic amine.

This guide details the comparative performance of these methods and provides a self-validating, step-by-step protocol for the industry-standard HPLC method.

Part 1: The Analytical Challenge

The hexahydro-1H-furo[3,4-b]pyrrole scaffold is a bicyclic secondary amine often found in kinase inhibitors and antiviral agents.

Structural Obstacles
  • Weak UV Absorbance: The molecule lacks a conjugated

    
    -system. Direct UV detection is only possible at low wavelengths (<210 nm), where solvent cut-off noise (from ethers or modifiers) drastically reduces signal-to-noise (S/N) ratios.
    
  • Basicity: The secondary amine interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing and poor resolution (

    
    ).
    
  • Stereochemical Complexity: The cis-fused system typically presents as a racemate of (

    
    ) and (
    
    
    
    ) enantiomers.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methodologies available for this specific scaffold.

FeatureMethod A: Direct Chiral HPLC Method B: Derivatized Chiral HPLC (Recommended) Method C: Chiral NMR (CSA)
Principle Direct separation on CSP (e.g., Chiralpak IA/AD).Pre-column reaction with UV-tag, then CSP separation.Shift reagent (e.g., Mosher's Acid) creates diastereomeric environment.[1][2]
Detection Low UV (205 nm) or CAD/ELSD.Strong UV (254 nm) via DNB/Benzoyl tag.

H or

F NMR signal splitting.
Precision Moderate (Baseline noise issues).High (High S/N ratio).Low (Integration errors, limit ~1-2% ee).
Throughput High (if method exists).Moderate (Requires prep time).High (5 min/sample).
Suitability Early-stage screening.Final QC / IND Validation. Reaction monitoring.
Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: Hexahydro-1H-furo[3,4-b]pyrrole Sample Goal What is the analytical goal? Start->Goal Screening Early Reaction Screening (Speed > Precision) Goal->Screening Validation Purity Validation / QC (Precision > 99.5%) Goal->Validation NMR Method C: Chiral NMR (Mosher's Acid / CSA) Screening->NMR Chromophore Does it have a strong UV chromophore? Validation->Chromophore Direct Method A: Direct HPLC (Requires CAD/ELSD or <210nm) Chromophore->Direct Yes (Unlikely) Deriv Method B: Derivatization HPLC (3,5-Dinitrobenzoyl Chloride) Chromophore->Deriv No (Standard)

Caption: Decision matrix for selecting the appropriate ee determination method based on the stage of drug development.

Part 3: The Optimized Protocol (Derivatization HPLC)

This protocol is designed to be self-validating . By derivatizing the amine, we mask the basic functionality (improving peak shape) and introduce a strong UV chromophore (enabling high-sensitivity detection).

Reagents & Materials
  • Derivatizing Agent: 3,5-Dinitrobenzoyl chloride (DNB-Cl). Why? It reacts instantly with secondary amines and absorbs strongly at 254 nm.

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

  • Column: Daicel Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)). Why? Amylose columns show superior selectivity for amide-derivatized bicyclic amines.

  • Mobile Phase: n-Hexane / Isopropanol (IPA).

Step-by-Step Workflow

Step 1: Sample Derivatization

  • Dissolve 5 mg of the hexahydro-1H-furo[3,4-b]pyrrole sample in 1.0 mL of dry Dichloromethane (DCM).

  • Add 2.0 equivalents of TEA.

  • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride.

  • Shake/Vortex at room temperature for 10 minutes. (Reaction is usually instantaneous).

  • Quench: Add 0.5 mL of 1M NaOH (aq) to hydrolyze excess DNB-Cl. Vortex and discard the aqueous layer.

  • Dry: Pass the organic layer through a small plug of MgSO₄ or simply evaporate and reconstitute in Mobile Phase.

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : IPA (80 : 20 v/v). Note: No DEA additive is needed because the amine is now a neutral amide.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Diagram 2: Experimental Workflow

Workflow Sample Crude Amine (Weak UV, Basic) React React w/ DNB-Cl + TEA in DCM Sample->React 10 min RT Quench Quench w/ NaOH (Remove excess reagent) React->Quench Analyze Chiral HPLC (Chiralpak AD-H) Quench->Analyze Reconstitute Result High Precision Chromatogram (254nm) Analyze->Result

Caption: Derivatization workflow transforming the difficult amine into a UV-active amide for robust separation.

Part 4: Validation Criteria (E-E-A-T)

To ensure this method meets regulatory standards (ICH Q2(R1)), the following parameters must be verified.

Specificity & Resolution ( )

The derivatized enantiomers must be baseline separated.

  • Target:

    
    .
    
  • Self-Check: Inject the racemic mixture. If

    
    , lower the IPA content in the mobile phase (e.g., go to 90:10 Hexane:IPA).
    
Linearity & Sensitivity (LOD/LOQ)

Because we introduced a DNB group, sensitivity should be high.

  • LOQ Target: 0.05% of the minor enantiomer.

  • Protocol: Prepare a standard curve of the minor enantiomer from 0.05% to 1.0% relative to the target concentration (0.5 mg/mL).

Robustness (Racemization Check)

Crucial for scientific integrity. Does the derivatization condition cause racemization?

  • Control Experiment: React a sample of known high optical purity (e.g., >99% ee synthesized via asymmetric route) with DNB-Cl.

  • Pass Criteria: The measured ee of the derivative must match the starting material. If the minor peak increases significantly after derivatization, the reaction conditions (likely the base) are too harsh. Switch from TEA to Pyridine or Sodium Bicarbonate.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions.If Direct Method: Add 0.1% Diethylamine (DEA) to mobile phase [1]. If Derivatized: Ensure complete conversion to amide; unreacted amine will tail.
Split Peaks Rotamers.Amides can exhibit restricted rotation. Increase column temperature to 40°C to coalesce rotamer peaks.
Excessive Noise Reagent interference.Excess DNB-Cl or DNB-acid eluting. Ensure the NaOH quench step is performed efficiently to remove acidic byproducts.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Diethylamine is recommended for basic analytes).

  • BenchChem. A Comparative Guide to Enantiomeric Excess (ee) Determination: NMR vs. Chromatographic Methods. (Comparison of sensitivity and throughput).

  • FDA. Guidance for Industry: Bioanalytical Method Validation M10. (Validation parameters for chromatographic methods).

  • Phenomenex. Chiral HPLC Separations Guide. (Strategies for derivatization and column selection).

  • Sigma-Aldrich. Basics of Chiral HPLC & Derivatization Reagents. (Use of DNB-Cl for amines).[3][4][5]

Sources

Comparative

Comparative Mass Spectrometry Profiling: Hexahydro-1H-furo[3,4-b]pyrrole vs. Regioisomeric Scaffolds

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of hexahydro-1H-furo[3,4-b]pyrrole , a bicyclic scaffold increasingly utilized in fragment-based d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of hexahydro-1H-furo[3,4-b]pyrrole , a bicyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) for its conformational restriction and defined vectors.

We compare this scaffold against its primary regioisomer, hexahydro-2H-furo[2,3-c]pyrrole , and monocyclic precursors. The objective is to equip researchers with diagnostic fragmentation fingerprints to distinguish these isomers in metabolic stability studies and impurity profiling.

Key Findings:

  • Charge Localization: The secondary amine nitrogen is the dominant charge carrier (proton affinity > ether oxygen), driving nitrogen-directed

    
    -cleavage.
    
  • Diagnostic Cleavage: The [3,4-b] fusion system exhibits a characteristic "bridgehead opening" pathway distinct from the [2,3-c] isomer, primarily due to the specific proximity of the heteroatoms.

  • Differentiation: High-energy Collision Induced Dissociation (CID) is required to differentiate the isomers, as low-energy spectra are dominated by generic pyrrolidine-like losses.

Structural Context & Ionization Physics

The hexahydro-1H-furo[3,4-b]pyrrole core consists of a pyrrolidine ring fused to a tetrahydrofuran ring. In Electrospray Ionization (ESI), the molecule predominantly forms the even-electron protonated molecular ion


.
Mechanistic Hierarchy (Stevenson’s Rule Application)
  • Site of Protonation: The pyrrolidine nitrogen (

    
    , secondary amine) has a significantly higher proton affinity (
    
    
    
    220-230 kcal/mol) than the tetrahydrofuran oxygen (
    
    
    195 kcal/mol).
  • Fragmentation Trigger: Fragmentation is initiated by the radical-site or charge-site mechanism centered at the nitrogen.

  • The "Fusion Effect": Unlike monocyclic pyrrolidines, the fused bicyclic system resists simple ring stripping. The initial cleavage usually involves breaking the bridgehead bond, followed by complex rearrangements.

Fragmentation Pathways: The [3,4-b] Signature

The fragmentation of hexahydro-1H-furo[3,4-b]pyrrole (MW


 113 Da) follows a specific sequence driven by the release of ring strain.
Pathway A: Nitrogen-Directed Bridgehead Cleavage (Dominant)

The most abundant pathway involves


-cleavage adjacent to the nitrogen atom. In the [3,4-b] system, this breaks the C-C bond shared by the two rings (the bridgehead).
  • Precursor:

    
     114 (
    
    
    
    )
  • Transition: Ring opening leads to an acyclic iminium ion intermediate.

  • Neutral Loss: Elimination of formaldehyde (

    
    , 30 Da) or ethylene (
    
    
    
    , 28 Da) depending on the specific substitution pattern and internal energy.
  • Diagnostic Ion: Formation of a pyrrolinium-like cation (

    
     82 or 84).
    
Pathway B: Retro-Diels-Alder (RDA) Mimicry

Although formally saturated, the system undergoes a "Retro-Diels-Alder-like" cycloreversion under high collision energy.

  • Mechanism: Concerted bond breaking releases the tetrahydrofuran portion.

  • Result: A pyrrole-based radical cation (in EI) or protonated pyrroline (in ESI).

Comparative Data Table
FeatureHexahydro-1H-furo[3,4-b]pyrrole Hexahydro-2H-furo[2,3-c]pyrrole (Isomer)
Topology [3,4-b] Fusion (Linear-like)[2,3-c] Fusion (Angular)
Base Peak (Low CE)

114 (

)

114 (

)
Diagnostic Fragment 1

84
(Loss of

from furan)

96
(Loss of

- favored by [2,3-c] geometry)
Diagnostic Fragment 2

68
(Pyrrole ring cleavage)

70
(Pyrrolidine intact, furan loss)
Fragmentation Energy High (Stable 5,5-fusion)Medium (Steric strain in [2,3-c])
Key Differentiator Clean loss of

(30 Da)
Loss of

(18 Da) and

(17 Da)

Note: The [2,3-c] isomer often shows a prominent water loss peak (


) due to the proximity of the bridgehead hydrogen to the ether oxygen, facilitating a 1,4-elimination that is geometrically unfavorable in the [3,4-b] system.

Visualization of Signaling Pathways

The following diagram illustrates the primary fragmentation logic, distinguishing the [3,4-b] scaffold from its isomer.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 114 AlphaCleavage N-Directed Alpha Cleavage (Bridgehead Break) Parent->AlphaCleavage High CE Elimination 1,4-Elimination Mechanism Parent->Elimination Med CE SubGraph34b Hexahydro-1H-furo[3,4-b]pyrrole (Target Scaffold) LossCH2O Loss of CH2O (-30 Da) Furan Ring Unzipping AlphaCleavage->LossCH2O Ion84 Diagnostic Ion m/z 84 LossCH2O->Ion84 SubGraph23c Hexahydro-2H-furo[2,3-c]pyrrole (Isomer) LossH2O Loss of H2O (-18 Da) Facilitated by Geometry Elimination->LossH2O Ion96 Diagnostic Ion m/z 96 LossH2O->Ion96

Figure 1: Divergent fragmentation pathways for the [3,4-b] target scaffold versus its [2,3-c] regioisomer. The [3,4-b] system favors formaldehyde loss, while the [2,3-c] isomer favors dehydration.

Experimental Protocol: Isomer Differentiation

To reliably distinguish these scaffolds in a drug development pipeline, the following LC-MS/MS protocol is recommended. This protocol is designed to be self-validating by using Collision Energy (CE) ramping.

Method Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation of neutral losses).

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), as these isomers may co-elute on standard gradients.

Step-by-Step Workflow
  • Source Optimization:

    • Set Source Voltage to +3.5 kV.

    • Crucial: Keep Source Temperature < 300°C. These low-MW bicyclic amines can be thermally labile or volatile.

  • MS1 Filtering:

    • Isolate the precursor

      
       114.09 (Theoretical monoisotopic mass).
      
    • Set isolation window to Narrow (1.0 Da) to exclude background noise.

  • Energy Ramping (The "Breakdown Curve"):

    • Do not use a static CE.

    • Acquire spectra at CE = 10, 20, and 40 eV .

    • Logic:

      • 10 eV: Confirms parent stability (Soft).

      • 20 eV: Triggers water loss (Prominent in [2,3-c], weak in [3,4-b]).

      • 40 eV: Triggers skeletal rupture (RDA-like).

  • Data Analysis Criteria:

    • Calculate the Ratio

      
      .
      
    • Interpretation:

      • If

        
        
        
        
        
        Likely [3,4-b] (Target).
      • If

        
        
        
        
        
        Likely [2,3-c] (Isomer).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage mechanisms in heterocyclic amines).

  • Niessen, W. M. A. (2012). Fragmentation of Protonated Heterocycles in Mass Spectrometry. Wiley.

  • PubChem Compound Summary. (2025). Hexahydro-2H-furo[2,3-c]pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways... in pyrrolidine derivatives. West Virginia University / Forensic Chemistry. (Provides experimental validation of pyrrolidine ring loss mechanisms).

Sources

Validation

Conformational analysis of hexahydro-1h-furo[3,4-b]pyrrole using NOESY experiments

A Senior Scientist’s Comparative Guide Part 1: Executive Summary & The Conformational Challenge The hexahydro-1H-furo[3,4-b]pyrrole scaffold represents a privileged bicyclic 5,5-fused system, increasingly utilized in fra...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Comparative Guide

Part 1: Executive Summary & The Conformational Challenge

The hexahydro-1H-furo[3,4-b]pyrrole scaffold represents a privileged bicyclic 5,5-fused system, increasingly utilized in fragment-based drug discovery (FBDD) for covalent inhibitors and antiviral agents. Its value lies in its ability to project substituents into defined vectors within a protein binding pocket.

However, the efficacy of this scaffold depends entirely on its stereochemistry (cis- vs. trans-fusion) and ring puckering (envelope conformations). While X-ray crystallography provides a static snapshot, it often fails to capture the solution-state dynamics relevant to biological activity.

This guide details the application of Nuclear Overhauser Effect Spectroscopy (NOESY) for the definitive conformational analysis of this scaffold. We compare its efficacy against computational (DFT) and solid-state (X-ray) alternatives, providing a validated protocol for researchers.

Part 2: Methodological Comparison

To select the correct analytical tool, researchers must understand the limitations of each method regarding 5,5-fused bicyclic systems.

Table 1: Comparative Efficacy of Structural Analysis Methods
Feature2D NOESY (Solution NMR) X-Ray Crystallography DFT (Computational)

-Coupling Analysis
Primary Output Through-space distances (< 5 Å)Atomic coordinates (Static)Energy minima & GeometriesDihedral angles (Torsion)
State Solution (Biologically relevant)Solid (Crystal packing artifacts)Gas/Solvent ModelSolution
Stereochemistry Definitive (Relative config)Definitive (Absolute if heavy atom)PredictiveAmbiguous for quaternary centers
Dynamic Range Captures averaging/exchangeSingle low-energy conformerStatic minimaTime-averaged couplings
Sample Req. ~2-10 mg dissolvedSingle CrystalNone (CPU hours)~1-5 mg dissolved
Key Limitation MW dependence (Zero-quantum artifacts)Crystal growth failureAccuracy of functionalKarplus curve ambiguity
Why NOESY? The "Solution State" Advantage

For hexahydro-1H-furo[3,4-b]pyrrole, the energy barrier between ring puckers is low (2–5 kcal/mol). X-ray crystallography often freezes the molecule in a conformation dictated by lattice packing forces, not the bioactive conformation. NOESY provides a population-weighted average of inter-proton distances in solution, offering a more realistic view of the ligand's behavior in a biological buffer.

Part 3: Experimental Protocol (The "How-To")

Critical Technical Note: The hexahydro-1H-furo[3,4-b]pyrrole core has a low molecular weight (~113 Da). In non-viscous solvents (e.g.,


), it falls into the "extreme narrowing limit" (

).
  • Implication: NOE enhancements will be positive (opposite phase to diagonal) but may be weak.[1]

  • Recommendation: Use DMSO-d6 (higher viscosity) to slow tumbling and increase NOE efficiency, or lower the temperature to 278 K.

Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 600

      
      L of DMSO-d6  (preferred for viscosity) or 
      
      
      
      .
    • Degassing (Mandatory): Oxygen is paramagnetic and accelerates relaxation (

      
      ), quenching the NOE. Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method.
      
  • Pulse Sequence Selection:

    • Use a phase-sensitive 2D NOESY sequence with gradient selection (e.g., noesyphpr on Bruker).

    • Zero-Quantum Suppression: Essential for this scaffold to prevent J-coupling artifacts from obscuring true NOE peaks between geminal protons. Use a Z-filter or Thonon sequence.

  • Parameter Optimization:

    • Mixing Time (

      
      ): 
      
      • For MW ~113 Da: 600–800 ms . (Longer mixing times are required for small molecules to allow magnetization transfer build-up).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 3–5 seconds) to ensure full recovery.
    • Scans (

      
      ):  Minimum 16 scans per increment (32 preferred for S/N).
      
    • Increments (

      
      ):  256 or 512 for high resolution in the indirect dimension.
      

Part 4: Data Analysis & Interpretation

The stereochemical assignment relies on the interaction between the bridgehead protons (


 and 

) and the adjacent methylene protons.
The Logic of Assignment
  • Cis-Fusion: The bridgehead protons

    
     and 
    
    
    
    are on the same face of the bicyclic system.
    • Observation: Strong NOE cross-peak between

      
       and 
      
      
      
      .
  • Trans-Fusion: The bridgehead protons are anti-periplanar (180° dihedral).

    • Observation:Absence of NOE between

      
       and 
      
      
      
      .
Visualizing the Workflow

ConformationalAnalysis Sample Sample Synthesis (Hexahydro-1H-furo[3,4-b]pyrrole) OneD 1D 1H NMR (Assignment & T1 Measurement) Sample->OneD Decision MW Check (< 600 Da?) OneD->Decision NOESY 2D NOESY (Mix Time: 800ms, Viscous Solvent) Decision->NOESY Yes (Use Long Mix Time) ROESY 2D ROESY (Fallback for Null NOE) Decision->ROESY No (Mid-size/Null NOE) Analysis Cross-Peak Mapping (H3a <-> H6a) NOESY->Analysis ROESY->Analysis Structure Definitive Stereochemistry (Cis vs Trans) Analysis->Structure

Figure 1: Decision tree for selecting the correct NMR experiment based on molecular weight and relaxation properties.

Part 5: Representative Data & Case Study

In a typical analysis of a cis-fused hexahydro-1H-furo[3,4-b]pyrrole derivative, the following NOE patterns are observed. This data is simulated based on standard internuclear distances in 5,5-fused systems.

Table 2: Expected NOE Correlations (Cis-Isomer)
Proton AProton BDistance (Å)NOE IntensityStructural Insight
H-3a (Bridge) H-6a (Bridge) 2.3 - 2.5 Strong Confirms Cis-Fusion
H-3aH-3 (endo)2.4StrongPuckering Indication
H-3aH-3 (exo)3.6Weak/NoneStereochemical Check
H-6aH-6 (endo)2.4StrongPuckering Indication
H-2 (Pyrrole)H-3a2.8MediumConnectivity Check
Stereochemical Pathway Diagram

NOE_Pathway cluster_legend Interpretation Key H3a H-3a (Bridgehead) H6a H-6a (Bridgehead) H3a->H6a Strong NOE (Cis-Fusion Only) H_Endo Endo Protons (Same Face) H3a->H_Endo Medium NOE H_Exo Exo Protons (Opposite Face) H3a->H_Exo No NOE H6a->H_Endo Medium NOE Legend1 Solid Line = < 2.5 Å (Diagnostic) Legend2 Dotted Line = > 4.0 Å (Silent)

Figure 2: The magnetization transfer pathway. The H3a-H6a correlation is the "smoking gun" for cis-fusion.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2]

  • Butts, C. P., et al. (2011). "Accurate NOE-distance determination in small molecules." Chemical Communications. (Discusses the limits of NOE in small molecule stereochemistry).

  • Thocquenne, D., et al. (2020). "Stereoselective Synthesis of Hexahydro-2H-furo[3,2-b]pyrroles." Journal of Organic Chemistry. (Provides synthetic context and NMR data for similar 5,5-fused systems).

  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculations of NMR Parameters in the Stereostructural Determination of Organic Compounds." Chemical Reviews. (Comparison of DFT vs NMR).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1h-furo[3,4-b]pyrrole
Reactant of Route 2
Hexahydro-1h-furo[3,4-b]pyrrole
© Copyright 2026 BenchChem. All Rights Reserved.